GPRP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZDDCNKXMOMC-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987215 | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-62-9 | |
| Record name | Glycyl-prolyl-arginyl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of GPRP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Gly-Pro-Arg-Pro (GPRP) is a well-characterized inhibitor of fibrin polymerization. Its primary mechanism of action is the competitive blockade of the crucial "knob-hole" interaction essential for the formation of the fibrin mesh, a cornerstone of blood coagulation. By mimicking the N-terminal sequence of the fibrin α-chain, this compound effectively prevents the assembly of fibrin monomers into protofibrils. Furthermore, this compound exhibits secondary inhibitory effects on platelet aggregation and the enzymatic activity of Factor XIIIa, contributing to its overall anticoagulant properties. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Primary Mechanism of Action: Inhibition of Fibrin Polymerization
The conversion of soluble fibrinogen to an insoluble fibrin clot is the terminal step of the coagulation cascade. This process is initiated by the proteolytic cleavage of fibrinopeptides A and B from fibrinogen by thrombin, exposing N-terminal "knobs" on the fibrin monomer. These knobs, specifically the "A" knob with the sequence Gly-Pro-Arg, bind to complementary "a" holes located in the D-domains of adjacent fibrin monomers. This "knob-hole" interaction is the fundamental driving force for the end-to-end assembly of fibrin monomers into protofibrils, which then aggregate laterally to form a stable fibrin clot.[1][2][3]
This compound's primary mechanism of action is to function as a competitive antagonist of this "A:a" knob-hole interaction.[2][4] The Gly-Pro-Arg sequence within this compound mimics the native "A" knob, allowing it to bind to the "a" hole in the D-domain of fibrinogen and fibrin monomers.[3] This occupation of the "a" hole physically obstructs the binding of the native "A" knob, thereby preventing the polymerization of fibrin monomers and the subsequent formation of a clot.[2][4]
Secondary Mechanisms of Action
Beyond its primary role in preventing fibrin polymerization, this compound exhibits at least two other significant inhibitory activities:
Inhibition of Platelet Aggregation
This compound can inhibit platelet aggregation by interfering with the binding of fibrinogen to the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa), also known as integrin αIIbβ3.[5][6] Fibrinogen is a crucial ligand for GPIIb/IIIa, and its binding is a prerequisite for the formation of platelet aggregates. By binding to fibrinogen, this compound may induce a conformational change that hinders its interaction with GPIIb/IIIa, or it may directly compete for binding sites on the receptor complex. This inhibition of platelet aggregation contributes to the overall antithrombotic effect of this compound.
Inhibition of Factor XIIIa-Mediated Cross-linking
Factor XIIIa is a transglutaminase that stabilizes the fibrin clot by catalyzing the formation of covalent cross-links between the α- and γ-chains of fibrin molecules. This compound has been shown to inhibit this cross-linking process.[7] The binding of this compound to the D-domain of fibrinogen appears to modify the glutamine residues that are substrates for Factor XIIIa, thereby preventing the formation of a stable, cross-linked clot.[7] This action results in a mechanically weaker clot that is more susceptible to fibrinolysis.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the mechanism of action of this compound.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 25 µM | Fibrinogen | Not Specified | [1] |
| Binding Affinity (Kd) | ~10⁻⁴ M⁻¹ | Fibrinopeptide A | Nuclear Magnetic Resonance | Not Available |
Table 1: Binding Affinity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3.2 mM | ADP-induced platelet aggregation in platelet-rich plasma | [Not Available] |
| IC50 | 180 µM (in synergy with 50 µM GRGDS) | ADP-induced platelet aggregation in platelet-rich plasma | [Not Available] |
Table 2: Inhibition of Platelet Aggregation by this compound
Experimental Protocols
Fibrin Polymerization Assay (Light Scattering)
This protocol describes a method to monitor the kinetics of fibrin polymerization in the presence and absence of this compound using light scattering.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
This compound peptide
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Spectrophotometer or dedicated light scattering instrument with temperature control (37°C)
Procedure:
-
Prepare a stock solution of fibrinogen in TBS. Determine the concentration spectrophotometrically (A₂₈₀ of 1.51 for a 1 mg/mL solution).
-
Prepare a working solution of fibrinogen at a final concentration of 1 mg/mL in TBS.
-
Prepare a series of this compound solutions at different concentrations in TBS.
-
In a cuvette, mix the fibrinogen solution with either TBS (control) or a this compound solution.
-
Initiate polymerization by adding thrombin to a final concentration of 0.1 U/mL.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in turbidity (absorbance) at 350 nm over time at 37°C.
-
Plot the absorbance as a function of time. The lag time and the maximum slope of the curve are indicative of the kinetics of fibrin polymerization.
Confocal Microscopy of Fibrin Clot Structure
This protocol allows for the visualization of the effect of this compound on the three-dimensional structure of fibrin clots.
Materials:
-
Purified human fibrinogen
-
Alexa Fluor-labeled fibrinogen
-
Thrombin
-
This compound peptide
-
TBS with 5 mM CaCl₂
-
Confocal microscope
Procedure:
-
Prepare a solution of fibrinogen containing a small percentage (e.g., 1-5%) of Alexa Fluor-labeled fibrinogen in TBS with CaCl₂.
-
Add this compound to the desired final concentration (or TBS for control).
-
Place a small volume of the mixture onto a glass-bottom dish.
-
Initiate clotting by adding thrombin.
-
Allow the clot to form for a specified time (e.g., 1 hour) in a humidified chamber at 37°C.
-
Image the clot using a confocal microscope with appropriate laser excitation and emission filters for the Alexa Fluor dye.
-
Acquire z-stacks to reconstruct the three-dimensional architecture of the fibrin network.
-
Analyze fiber thickness, pore size, and overall clot density.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound peptide
-
Platelet agonist (e.g., ADP, collagen)
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add this compound or vehicle control to the PRP and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time. The maximum aggregation percentage is determined.
This compound-Fibrinogen Binding Assay (Surface Plasmon Resonance)
This protocol quantifies the binding kinetics and affinity of this compound to fibrinogen.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified human fibrinogen
-
This compound peptide
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilize fibrinogen onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the fibrinogen-coated surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways
The primary mechanism of this compound is direct competitive inhibition and does not involve the activation of a classical intracellular signaling pathway. However, its interaction with the fibrinogen-GPIIb/IIIa axis has implications for "outside-in" signaling in platelets.
Upon fibrinogen binding to activated GPIIb/IIIa, a cascade of intracellular signaling events is initiated, leading to platelet spreading, clot retraction, and further platelet activation. This "outside-in" signaling involves the activation of Src family kinases, focal adhesion kinase (FAK), and the reorganization of the actin cytoskeleton.
By preventing fibrinogen from binding to GPIIb/IIIa, this compound effectively blocks the initiation of this "outside-in" signaling cascade. This contributes to its anti-platelet effect beyond simply preventing the initial aggregation.
References
- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 7. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the GPRP Peptide: Sequence, Structure, and Function
Abstract
The Gly-Pro-Arg-Pro (GPRP) peptide is a synthetic tetrapeptide that serves as a powerful and specific inhibitor of fibrin polymerization.[1][2][3][4] By mimicking the N-terminal sequence of the fibrin α-chain, it competitively binds to the D-domain of fibrinogen, effectively preventing the "knob-hole" interactions essential for clot formation.[1][5][6] This property makes this compound an invaluable tool in hematology research, particularly for studying anticoagulant mechanisms and platelet activation without the interference of fibrin clot formation.[7] This guide provides an in-depth overview of the this compound peptide, covering its core chemical and structural properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis, purification, and analysis.
Core Peptide Properties
The this compound peptide is a well-characterized synthetic molecule with defined chemical properties. It corresponds to the Gly-Pro-Arg sequence of the fibrinogen α-chain, which becomes exposed after cleavage by thrombin, with a terminal proline residue that enhances its binding affinity compared to the native sequence.[1][6]
Table 1: Core Properties of the this compound Peptide
| Property | Value |
|---|---|
| Full Name | Glycyl-L-prolyl-L-arginyl-L-proline |
| Abbreviation | This compound |
| Amino Acid Sequence | Gly-Pro-Arg-Pro |
| Molecular Formula | C₁₈H₃₂N₈O₄[8] |
| Average Molecular Weight | 424.5 - 425.48 g/mol [8] |
| CAS Number | 67869-62-9[3][9] |
Peptide Structure
Primary and Secondary Structure
The primary structure of this compound consists of the four amino acids Glycine, Proline, Arginine, and Proline in a linear sequence. Due to its short length and the presence of two proline residues, the peptide does not form stable, classical secondary structures like α-helices or β-sheets in solution. Its conformation is largely flexible, allowing it to adapt to the binding pocket of its target.
Tertiary Structure in Complex with Fibrinogen
The three-dimensional structure of this compound has been resolved through X-ray crystallography in a complex with a 30-kDa C-terminal fragment of the fibrinogen γ chain.[6] The peptide binds within a specific pocket, known as the "a" polymerization pocket, on the fibrinogen D-domain.[5][6] This binding displaces seven tightly bound water molecules.[6] The interaction is stabilized by a network of hydrogen bonds; for instance, the peptide's N-terminus forms hydrogen bonds with residues H340 and D364 of the fibrinogen fragment, ensuring a stable intermolecular association.[6]
Mechanism of Action and Biological Function
Inhibition of Fibrin Polymerization
The primary function of this compound is to inhibit fibrin polymerization.[1][3][4][9] In the coagulation cascade, the enzyme thrombin cleaves fibrinogen to form fibrin monomers. These monomers then self-assemble into protofibrils through non-covalent interactions between "knobs" on one monomer and "holes" on another. This compound acts as a competitive inhibitor by mimicking the "A" knob (sequence GPR) on the fibrin α-chain.[1][5] It binds to the corresponding "a" hole on the γ chain of another fibrin monomer, physically blocking the knob-hole interaction and thus preventing the polymerization process.[1][6] This inhibitory action can prevent clot formation and can even dissolve newly formed, non-crosslinked fibrin clots.[1]
Interaction with Platelets
This compound also modulates platelet function. It inhibits ADP-induced platelet aggregation.[2] Furthermore, it blocks the binding of fibrinogen to the platelet membrane glycoprotein GPIIb/IIIa, a key interaction for platelet aggregation and thrombus formation.[2][3][4][9] This dual action on both fibrin polymerization and platelet aggregation underscores its potent anticoagulant properties. Because this compound inhibits clot formation and aggregation but not thrombin-induced platelet activation, it is a valuable reagent for studying platelet activation in whole blood via flow cytometry.[7]
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays, providing key metrics for its efficacy as an inhibitor.
Table 2: Quantitative Biological Data for the this compound Peptide
| Parameter | Value | Target / System | Method | Reference |
|---|---|---|---|---|
| IC₅₀ | 3 mM | ADP-induced platelet aggregation | Platelet Aggregometry | [2] |
| Kd | 25 µM | Fibrin D-dimer | Surface Plasmon Resonance (SPR) | [10][11] |
| Kd | 3 nM | Fibrin D-dimer (Polypeptide Conjugate) | Fluorescence Titration / SPR | [10] |
| Effective Conc. | 8 mg/mL | Complete blockade of fibrin polymerization | Whole blood clotting assay | [1] |
| Effective Conc. | 2 and 4 mM | Enhancement of free thrombin generation | Thrombin generation assay |[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound peptide.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing this compound.
-
Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin or similar.
-
Deprotection: Remove the Fmoc protecting group from the proline residue using a 20% solution of piperidine in dimethylformamide (DMF) for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and isopropanol to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt or PyBOP in the presence of a base such as diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-Pro-OH and Fmoc-Gly-OH sequentially.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (e.g., Pbf from Arginine) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours.
-
Precipitation: Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.
-
Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Peptide Purification (Reversed-Phase HPLC)
The crude this compound peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
-
System Preparation: Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A. If solubility is an issue, a small percentage of Buffer B or DMSO can be added. Filter the sample to remove particulates.
-
Elution Gradient: Inject the sample onto the column equilibrated with a low percentage of Buffer B (e.g., 5%). Elute the peptide using a linear gradient, increasing the concentration of Buffer B over 30-60 minutes (e.g., 5% to 65% Buffer B).
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, which detects the peptide backbone.[12]
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm purity (>95%) and identity.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.
Structural Characterization
CD spectroscopy is used to assess the global secondary structure of the peptide under various conditions.
-
Sample Preparation: Prepare a peptide solution of 0.1-0.3 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).[13][14] The buffer must be free of components that absorb strongly in the far-UV region.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas for at least 20 minutes.[15]
-
Blank Measurement: Record a baseline spectrum of the buffer using a 0.1 mm or 1 mm path-length quartz cuvette.[13]
-
Sample Measurement: Record the CD spectrum of the peptide sample from approximately 260 nm down to 185 nm.[13]
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.
NMR is employed for high-resolution 3D structure determination in solution.[16]
-
Sample Preparation: Dissolve the highly pure (>95%), lyophilized peptide to a concentration of 2-5 mM in a 90% H₂O / 10% D₂O buffer solution.[17][18] The D₂O provides a lock signal for the spectrometer.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum correlates amide protons with their directly bonded nitrogen atoms.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequential assignment of all proton resonances.
-
Structure Calculation: Use the distance restraints derived from NOESY peak intensities to calculate a family of 3D structures that are consistent with the experimental data.
-
Structure Refinement: Refine the calculated structures using molecular dynamics simulations to obtain a final, energetically favorable ensemble of structures.
Functional Analysis (Binding Affinity by SPR)
Surface Plasmon Resonance (SPR) is a label-free technique to measure binding kinetics and affinity.
-
Chip Preparation: Immobilize the target protein (e.g., fibrinogen D-domain or D-dimer) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the this compound peptide (the analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell. The binding is measured in real-time as a change in response units (RU).
-
Dissociation: After each injection, flow running buffer over the chip to measure the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innopep.com [innopep.com]
- 6. pnas.org [pnas.org]
- 7. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 9. glpbio.com [glpbio.com]
- 10. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. health.uconn.edu [health.uconn.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. nmr-bio.com [nmr-bio.com]
- 18. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
GPRP as a Fibrin Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a potent and specific inhibitor of fibrin polymerization, a critical step in the formation of blood clots. By mimicking the N-terminus of the fibrin α-chain, this compound competitively blocks the interaction between fibrin monomers, thereby preventing the formation of a stable fibrin network. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its inhibitory activity, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of hemostasis and the development of novel anticoagulant therapies.
Mechanism of Action: Competitive Inhibition of Fibrin Assembly
The formation of a fibrin clot is initiated by the enzymatic cleavage of fibrinopeptides A and B from fibrinogen by thrombin, leading to the formation of fibrin monomers. This cleavage exposes new N-terminal sequences on the α and β chains, known as "knobs." Specifically, the sequence Gly-Pro-Arg (GPR) at the N-terminus of the α-chain, termed knob 'A', plays a pivotal role in fibrin polymerization.[1][2][3]
The this compound peptide acts as a structural mimic of this endogenous knob 'A'.[1][3][4] It competitively binds to a specific pocket on the C-terminal γ-chain of another fibrin(ogen) molecule, referred to as hole 'a'.[1][2] This binding is primarily mediated by electrostatic interactions.[1] By occupying hole 'a', this compound physically obstructs the binding of the natural knob 'A', thereby inhibiting the end-to-end assembly of fibrin monomers into protofibrils.[2][5] This disruption of the "knob-hole" interaction is the primary mechanism by which this compound inhibits fibrin polymerization.[3]
Furthermore, this compound has been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin molecules.[6] It achieves this by modifying the glutamine residues in the α- and γ-chains of fibrinogen, which are essential for the formation of covalent bonds between fibrin molecules.[6] This dual action of inhibiting both polymerization and cross-linking contributes to its overall anticoagulant effect.
The inhibitory effect of this compound on fibrin polymerization also leads to the formation of structurally abnormal fibrin clots. Studies have shown that in the presence of this compound, fibrin fibers are shortened, thickened, and exhibit a disrupted network with decreased branching density.[3][7]
Interestingly, this compound can also promote the dissolution of already formed, non-crosslinked fibrin clots, highlighting the reversible nature of the knob-hole interactions.[8]
The following diagram illustrates the inhibitory mechanism of this compound on fibrin polymerization.
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory activity of this compound and its derivatives.
Table 1: Binding Affinity and Inhibitory Concentrations
| Compound | Parameter | Value | Species | Reference |
| This compound | Kd | 25 µM | Human | [2] |
| GHRP (control peptide) | Kd | 140 µM | Human | [2] |
| This compound-dextran conjugate | IC50 | ~40 µM | Human | [3][7] |
| GPRPam | Effective Inhibitory Conc. | 1 mM | Human | [9] |
| GHRPam (control peptide) | Effective Inhibitory Conc. | 10 mM | Human | [9] |
Table 2: Effects on Clotting Parameters
| Compound | Assay | Effect | Species | Reference |
| This compound-dextran conjugate | aPTT | Significantly prolonged | Human | [3] |
| This compound-dextran conjugate | ROTEM | Prolonged clotting time, reduced clot strengthening rate and firmness | Human | [3] |
| This compound | Fibrin Polymerization | Suppressed in a dose-dependent manner | Human | [3] |
| This compound | Clottable Fibrinogen | Reduced levels | Mouse (in vivo) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on fibrin polymerization.
Fibrin Polymerization Turbidimetric Assay
This assay measures the increase in turbidity of a fibrinogen solution upon the addition of thrombin, which reflects the formation of fibrin fibers.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
This compound peptide stock solution
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of purified human fibrinogen in TBS to a final concentration of 1 mg/mL.
-
Prepare serial dilutions of the this compound peptide in TBS.
-
In a 96-well microplate, add 180 µL of the fibrinogen solution to each well.
-
Add 10 µL of the this compound dilutions or TBS (for control) to the respective wells and mix gently.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the polymerization by adding 10 µL of thrombin solution (final concentration 0.1 U/mL) to each well.
-
Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for at least 30 minutes at 37°C in the microplate reader.
-
The lag time, maximum slope (rate of polymerization), and final turbidity are determined from the resulting polymerization curves.
The following diagram outlines the workflow for the fibrin polymerization turbidimetric assay.
Scanning Electron Microscopy (SEM) of Fibrin Clots
SEM is used to visualize the ultrastructure of fibrin clots and assess the morphological changes induced by this compound.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
This compound peptide
-
TBS (pH 7.4)
-
Glutaraldehyde (2.5% in cacodylate buffer)
-
Osmium tetroxide (1% in cacodylate buffer)
-
Ethanol series (for dehydration)
-
Hexamethyldisilazane (HMDS)
-
Carbon-coated stubs for SEM
Procedure:
-
Prepare fibrin clots in the presence and absence of this compound as described in the turbidimetric assay, but on a larger scale (e.g., in small tubes).
-
After clot formation (e.g., 1 hour at 37°C), gently wash the clots with TBS.
-
Fix the clots with 2.5% glutaraldehyde in cacodylate buffer for 2 hours at room temperature.
-
Wash the fixed clots three times with cacodylate buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Wash the clots again three times with cacodylate buffer.
-
Dehydrate the clots through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10 minutes at each concentration.
-
Chemically dry the samples by immersing them in HMDS twice for 10 minutes each.
-
Mount the dried clots onto carbon-coated stubs and sputter-coat with gold-palladium.
-
Examine the clot structure using a scanning electron microscope.
In Vivo Anticoagulant Activity in a Mouse Model
This protocol describes a method to evaluate the in vivo efficacy of this compound derivatives.[3]
Materials:
-
This compound or this compound-conjugate (e.g., this compound-dextran)
-
Saline solution (vehicle control)
-
C57BL/6 mice
-
Anesthetics (e.g., ketamine/xylazine)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Equipment for tail bleeding time assay and blood clotting assays (e.g., aPTT, ROTEM)
Procedure:
-
Administer this compound or its conjugate intravenously to mice via the tail vein. A control group should receive an equivalent volume of saline.
-
At a predetermined time point (e.g., 15 minutes) after injection, anesthetize the mice.
-
Collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Perform ex vivo blood clotting assays on the collected plasma, such as Activated Partial Thromboplastin Time (aPTT) and Rotational Thromboelastometry (ROTEM), to assess the anticoagulant effect.
-
To assess hemostatic safety, perform a tail bleeding time assay. After administration of the compound, transect the distal 2 mm of the tail and immerse it in warm saline. Measure the time until bleeding ceases.
Signaling Pathways and Logical Relationships
The primary action of this compound is direct competitive inhibition rather than modulation of a complex intracellular signaling cascade. However, its interaction with the fibrinolytic system is noteworthy. This compound has been shown to inhibit the activation of plasminogen by tissue plasminogen activator (t-PA) when fibrin or fibrinogen is used as a promoter.[10] This suggests that the this compound binding site on fibrin(ogen) is also important for t-PA activity.
The following diagram illustrates the logical relationship between this compound, fibrin polymerization, and t-PA activation.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. innopep.com [innopep.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of GPRP in Coagulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a significant modulator of hemostasis, primarily recognized for its potent inhibitory effects on fibrin polymerization. By mimicking the N-terminal sequence of the fibrin α-chain exposed by thrombin cleavage, this compound acts as a competitive antagonist to the crucial "knob-hole" interactions that drive the formation of the fibrin clot. This whitepaper provides a comprehensive technical overview of the biological functions of this compound in coagulation. It delves into its molecular mechanism of action, its multifaceted effects on the coagulation cascade and fibrinolysis, and its emerging role in therapeutic and diagnostic applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in hematology, thrombosis, and drug development.
Introduction
The coagulation cascade is a tightly regulated process culminating in the formation of a stable fibrin clot to prevent blood loss at sites of vascular injury. A pivotal event in this process is the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into protofibrils, which aggregate to form a three-dimensional fibrin network. The Gly-Pro-Arg-Pro (this compound) peptide has been instrumental in elucidating the mechanics of this polymerization process and is a subject of ongoing research for its therapeutic potential as an anticoagulant.
Mechanism of Action of this compound
The primary mechanism of this compound's anticoagulant activity lies in its ability to competitively inhibit fibrin polymerization. Following the cleavage of fibrinopeptide A from fibrinogen by thrombin, a new N-terminal sequence, Gly-Pro-Arg (termed "knob 'A'"), is exposed on the fibrin α-chain. This "knob" specifically interacts with a complementary binding site, or "hole 'a'," located in the γ-chain of the D-domain of another fibrin monomer. This "knob-hole" interaction is the fundamental driving force for the end-to-end assembly of fibrin monomers into protofibrils.
This compound, with its analogous Gly-Pro-Arg sequence, effectively mimics the "knob 'A'" structure. Consequently, it binds to the "hole 'a'" polymerization pocket on fibrinogen and fibrin monomers, thereby preventing the natural "knob-hole" interaction and halting the polymerization process.[1][2][3] This inhibition is reversible, and the extent of polymerization suppression is dependent on the concentration of this compound.[1][4]
Beyond steric hindrance of polymerization, this compound has been shown to exert other effects on the coagulation system:
-
Inhibition of Factor XIIIa-mediated Cross-linking: this compound can modify glutamine residues within the α- and γ-chains of fibrinogen. These residues are essential for the formation of covalent cross-links by Factor XIIIa, a transglutaminase that stabilizes the fibrin clot. By altering these sites, this compound inhibits the intermolecular cross-linking of fibrin fibers, leading to a mechanically weaker clot.[5]
-
Modulation of Fibrinolysis: The this compound binding site on fibrinogen is also implicated as a binding site for tissue plasminogen activator (t-PA). By occupying this site, this compound can inhibit the binding of t-PA to fibrin, thereby reducing the rate of plasminogen activation and subsequent fibrinolysis.[6]
Quantitative Effects of this compound on Coagulation Parameters
The following table summarizes the quantitative data on the effects of this compound and its conjugates on various coagulation parameters as reported in the literature.
| Parameter Measured | This compound/Conjugate | Concentration | Observed Effect | Reference |
| Fibrin Polymerization | This compound | 8 mg/mL | Complete blockade in whole blood | [2] |
| This compound-dextran | ~40 µM | IC50 for suppression | [7] | |
| This compound-μPlg | Concentration-dependent | 9.2-fold stronger prolongation than μPlg | [8] | |
| Binding Affinity (Kd) | This compound | 25 µM | Dissociation constant for D-dimer | [3][9] |
| GHRP (weaker binder) | 140 µM | Dissociation constant for fibrinogen | [3] | |
| Thrombin Generation | This compound | 5 mM | Prevention of fibrin polymerization in whole blood perfusion assays | [10] |
| Clot Liquefaction | This compound | >1 mM | Liquefaction of α-fibrin clots | [4] |
| This compound | >15 mM | Liquefaction of αβ-fibrin clots | [4] | |
| Clot Mechanical Properties | This compound | 0.1 mM | 60% reduction in shear modulus of α-fibrin clots | [4] |
| This compound | 1.1 mM | 60% reduction in shear modulus of αβ-fibrin clots | [4] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the coagulation cascade can be visualized through the following diagrams.
Caption: Mechanism of this compound-mediated inhibition of fibrin polymerization.
Caption: General experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of this compound in coagulation.
Fibrin Polymerization Assay by Dynamic Turbidimetry
This assay measures the rate and extent of fibrin polymerization by monitoring the change in optical density over time.
-
Materials:
-
Purified human fibrinogen
-
Bovine thrombin
-
This compound peptide stock solution
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a solution of fibrinogen in TBS to a final concentration of 1-2 mg/mL.
-
In a 96-well plate, add varying concentrations of this compound to the fibrinogen solution. Include a control well with no this compound.
-
Initiate the reaction by adding a fixed concentration of thrombin (e.g., 0.1 U/mL) to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340-405 nm every 30 seconds for up to 1 hour.
-
Data Analysis: Plot absorbance versus time. The lag time, maximum slope (rate of polymerization), and final turbidity can be calculated to quantify the inhibitory effect of this compound.
-
Factor XIIIa Cross-linking Inhibition Assay
This protocol determines the effect of this compound on the stabilization of the fibrin clot by Factor XIIIa.
-
Materials:
-
Purified human fibrinogen
-
Bovine thrombin
-
Activated Factor XIII (Factor XIIIa)
-
This compound peptide
-
Dithiothreitol (DTT)
-
SDS-PAGE running and loading buffers
-
Coomassie Brilliant Blue stain
-
-
Procedure:
-
Prepare a fibrinogen solution (2-4 mg/mL) in a buffer containing calcium chloride.
-
Add this compound to the desired final concentration.
-
Initiate clot formation by adding thrombin and Factor XIIIa.
-
Allow the clot to form and cross-link for a specified time (e.g., 2 hours) at 37°C.
-
Solubilize the clot in a buffer containing DTT to reduce disulfide bonds.
-
Denature the proteins by boiling in SDS-PAGE loading buffer.
-
Separate the protein subunits by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
Data Analysis: Analyze the gel for the presence of γ-γ dimers and α-polymers, which are indicative of cross-linking. A reduction in these high-molecular-weight species in the presence of this compound indicates inhibition of Factor XIIIa activity.
-
Whole Blood Thrombin Generation Assay with this compound
This method allows for the measurement of thrombin generation in a more physiologically relevant environment without the interference of clot formation.[11]
-
Materials:
-
Freshly drawn whole blood collected in citrate
-
This compound solution (to a final concentration of 5 mM)
-
Tissue factor (TF) or other coagulation activator
-
Fluorogenic thrombin substrate
-
Calcium chloride
-
Fluorometer
-
-
Procedure:
-
To the citrated whole blood, add this compound to prevent fibrin polymerization.
-
Add the coagulation activator (e.g., low concentration of TF).
-
Initiate coagulation by adding calcium chloride.
-
At timed intervals, subsample the blood and add a fluorogenic thrombin substrate.
-
Measure the fluorescence intensity in a fluorometer.
-
Data Analysis: Convert the rate of fluorescence change to thrombin concentration using a calibration curve. Plot thrombin concentration versus time to generate a thrombogram, from which parameters like lag time, peak thrombin, and endogenous thrombin potential (ETP) can be derived.
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in both basic research and clinical applications.
-
Research Tool: this compound is widely used to study the fundamentals of fibrin polymerization and clot structure. It allows for the isolation and investigation of other coagulation-related processes, such as platelet activation and thrombin generation, in the absence of a fibrin network.[10][11][12]
-
Therapeutic Potential: As an inhibitor of fibrin formation, this compound and its derivatives have been explored as novel anticoagulant and antithrombotic agents. Conjugating this compound to larger molecules like dextran or microplasminogen has been shown to enhance its anticoagulant effects and prolong its circulation time.[7][8] These strategies aim to develop safer anticoagulants with a reduced risk of bleeding compared to traditional therapies.
-
Targeted Drug Delivery: The specificity of the this compound sequence for fibrin makes it an attractive candidate for targeting therapeutic agents to the site of a thrombus. Nanoparticles and other drug delivery systems can be functionalized with this compound to specifically deliver fibrinolytic drugs or imaging agents to a blood clot.
Conclusion
The Gly-Pro-Arg-Pro peptide is a powerful tool for dissecting the complexities of the coagulation cascade. Its well-defined mechanism of action as a competitive inhibitor of fibrin polymerization provides a clear model for understanding a critical step in hemostasis. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions of this compound and harness its potential for the development of novel diagnostics and therapeutics for thrombotic disorders. The ongoing research into this compound and its derivatives promises to yield new insights into the regulation of coagulation and may lead to the development of safer and more effective antithrombotic strategies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro fibrinolysis and antithrombosis characterizations of novel recombinant microplasminogen with RGD and this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamics of Thrombin Generation and Flux from Clots during Whole Human Blood Flow over Collagen/Tissue Factor Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
GPRP: A Novel Modulator of Fibrin Polymerization and Blood Clot Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has emerged as a significant inhibitor of fibrin polymerization, a critical step in the formation of blood clots. By mimicking the "knob" sequence exposed on fibrinogen by thrombin cleavage, this compound competitively binds to the corresponding "holes" on other fibrin molecules, thereby sterically hindering the assembly of the fibrin network. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantifiable effects on blood clot formation, and detailed protocols for key experimental assays used in its evaluation. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel anticoagulant and antithrombotic therapies.
Introduction to this compound and its Mechanism of Action
Blood coagulation is a vital physiological process that culminates in the formation of a fibrin clot to prevent excessive blood loss upon vascular injury. The final step of the coagulation cascade involves the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into a three-dimensional fibrin network, which forms the structural basis of a blood clot.
The polymerization of fibrin is initiated by the thrombin-catalyzed cleavage of fibrinopeptide A (FpA) and fibrinopeptide B (FpB) from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. This cleavage exposes new N-terminal sequences, with the Gly-Pro-Arg (GPR) motif at the Aα-chain, known as the 'A' knob. This knob specifically interacts with complementary binding pockets, or 'a' holes, located in the D-domains of other fibrin molecules. This "knob-hole" interaction is the primary driving force for fibrin polymerization.[1]
The synthetic tetrapeptide Gly-Pro-Arg-Pro (this compound) is designed to mimic the endogenous 'A' knob sequence. By competitively binding to the 'a' holes in the D-domains of fibrinogen, this compound effectively blocks the knob-hole interactions that are essential for the longitudinal assembly of fibrin protofibrils.[2][3] This inhibitory action disrupts the normal process of fibrin polymerization, leading to the formation of structurally altered clots with reduced mechanical stability.
Beyond steric hindrance, this compound has also been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin chains.[4] Factor XIIIa, a transglutaminase, is responsible for introducing covalent bonds between fibrin molecules, which significantly strengthens the clot. This compound appears to modify the glutamine residues on the α- and γ-chains of fibrinogen, which are the sites of Factor XIIIa-mediated cross-linking.[4] This dual mechanism of action—inhibiting both polymerization and cross-linking—makes this compound a potent modulator of blood clot formation.
Quantitative Effects of this compound on Blood Clot Formation
The inhibitory effects of this compound on fibrin polymerization and clot structure have been quantified in numerous in vitro and in vivo studies. These effects are typically dose-dependent and can be assessed using a variety of biophysical and imaging techniques.
Inhibition of Fibrin Polymerization
The kinetics of fibrin polymerization can be monitored by measuring the change in turbidity of a fibrinogen solution upon the addition of thrombin. This compound demonstrates a dose-dependent inhibition of fibrin polymerization, characterized by a prolonged lag phase and a decreased final turbidity, indicating the formation of a less dense fibrin network. A conjugate of this compound with dextran (this compound-dextran) has been shown to have an IC50 of approximately 40 μM for the suppression of fibrin polymerization.[2]
| Parameter | This compound Concentration | Observation | Reference |
| Fibrin Polymerization | Dose-dependent | Prolonged lag time, decreased rate of polymerization, and lower final clot turbidity. | [2] |
| IC50 (this compound-dextran) | ~ 40 μM | 50% inhibition of fibrin polymerization. | [2] |
Alteration of Clot Structure
Scanning electron microscopy (SEM) and confocal microscopy have revealed significant alterations in the ultrastructure of fibrin clots formed in the presence of this compound. These clots exhibit shortened and thickened fibrin fibers with a more porous and less organized network compared to control clots.[2]
| Technique | Observation in the Presence of this compound | Reference |
| Scanning Electron Microscopy (SEM) | Structurally abnormal fibrin with shortened and thickened fibers, often with barbed ends and clustered aggregates. | [2] |
| Confocal Microscopy | Disrupted fibrin networks with decreased fiber branching density. | [2] |
Effects on Clot Mechanics and Hemostasis
Rotational thromboelastometry (ROTEM) provides a global assessment of blood clot formation and lysis. Studies with this compound-dextran have shown a significant prolongation of the clotting time (CT), a reduced rate of clot strengthening (alpha angle), and decreased maximum clot firmness (MCF).[2] In vivo studies in mice have demonstrated that intravenous administration of this compound-dextran can reduce clottable fibrinogen levels without significantly prolonging tail bleeding time, suggesting a potential for antithrombotic efficacy with a reduced risk of bleeding.[2]
| ROTEM Parameter | Effect of this compound-dextran | Interpretation | Reference |
| Clotting Time (CT) | Prolonged | Delayed initiation of clot formation. | [2] |
| Clot Formation Time (CFT) | Prolonged | Slower rate of clot propagation. | [2] |
| Alpha Angle | Reduced | Decreased rate of clot strengthening. | [2] |
| Maximum Clot Firmness (MCF) | Reduced | Decreased overall clot strength. | [2] |
| In Vivo Parameter (Mice) | Effect of this compound-dextran | Interpretation | Reference |
| Clottable Fibrinogen | Reduced | Decreased availability of fibrinogen for clotting. | [2] |
| Tail Bleeding Time | Not significantly prolonged | Minimal impact on primary hemostasis. | [2] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Fibrin Polymerization
The following diagram illustrates the inhibitory effect of this compound on the "knob-hole" interaction during fibrin polymerization.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for evaluating the in vitro and in vivo effects of this compound.
Detailed Experimental Protocols
Fibrin Polymerization Turbidimetric Assay
This assay measures the change in optical density (turbidity) over time as fibrinogen polymerizes into a fibrin network.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
This compound peptide solution (various concentrations)
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader with temperature control (37°C) and kinetic reading capabilities (e.g., at 350 nm or 405 nm)
Protocol:
-
Prepare a stock solution of fibrinogen in TBS (e.g., 2 mg/mL).
-
Prepare a stock solution of thrombin in TBS (e.g., 1 U/mL).
-
Prepare serial dilutions of the this compound peptide in TBS to achieve the desired final concentrations.
-
In a 96-well plate, add the following to each well:
-
TBS (as a buffer control)
-
This compound solution at various concentrations
-
Fibrinogen solution (final concentration typically 0.5-1.0 mg/mL)
-
-
Pre-warm the plate to 37°C in the microplate reader for 5 minutes.
-
Initiate the polymerization by adding thrombin to each well (final concentration typically 0.1-0.5 U/mL).
-
Immediately start kinetic measurements of absorbance at 350 nm or 405 nm every 30 seconds for at least 30 minutes.
-
Data Analysis: Plot absorbance versus time. Key parameters to analyze include the lag time (time to onset of polymerization), the maximum slope of the curve (rate of polymerization), and the final turbidity (clot density).
Rotational Thromboelastometry (ROTEM)
ROTEM provides a comprehensive analysis of the entire coagulation process, from initiation to fibrinolysis.
Materials:
-
Whole blood collected in citrate tubes
-
ROTEM analyzer and appropriate reagents (e.g., EXTEM, INTEM, FIBTEM)
-
This compound peptide solution
Protocol:
-
Collect whole blood from subjects into citrate-containing tubes.
-
Prepare different concentrations of this compound solution.
-
Add a specific volume of the this compound solution or vehicle control to an aliquot of the citrated whole blood and mix gently.
-
Perform the ROTEM analysis according to the manufacturer's instructions for the specific test (e.g., EXTEM for the extrinsic pathway). This typically involves adding a starting reagent to the blood sample in the ROTEM cup.
-
The instrument will automatically measure and record the key parameters: Clotting Time (CT), Clot Formation Time (CFT), Alpha Angle, and Maximum Clot Firmness (MCF).
-
Data Analysis: Compare the ROTEM parameters between the control and this compound-treated samples to assess the effect on coagulation kinetics and clot strength.
Scanning Electron Microscopy (SEM) of Fibrin Clots
SEM allows for high-resolution imaging of the three-dimensional structure of fibrin clots.
Materials:
-
Platelet-poor plasma (PPP) or purified fibrinogen
-
Thrombin
-
This compound peptide solution
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (e.g., 2.5% in PBS) for fixation
-
Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration
-
Critical point dryer or hexamethyldisilazane (HMDS) for drying
-
Sputter coater for coating with a conductive material (e.g., gold-palladium)
-
Scanning electron microscope
Protocol:
-
Prepare clots in the presence or absence of this compound by adding thrombin to PPP or a fibrinogen solution on a suitable substrate (e.g., a glass coverslip).
-
Allow the clots to form for a specific time (e.g., 1-2 hours) at room temperature in a humidified chamber.
-
Gently wash the clots with PBS to remove unbound proteins.
-
Fix the clots with 2.5% glutaraldehyde in PBS for at least 1 hour at room temperature.
-
Wash the fixed clots with PBS.
-
Dehydrate the clots through a graded series of ethanol concentrations.
-
Dry the samples using a critical point dryer or by chemical drying with HMDS.
-
Mount the dried clots on SEM stubs and sputter-coat them with a thin layer of a conductive metal.
-
Image the clot structure using a scanning electron microscope at various magnifications.
-
Data Analysis: Qualitatively and quantitatively analyze the SEM images to assess fibrin fiber diameter, pore size, and overall network architecture.
Murine Tail Bleeding Assay
This in vivo assay assesses the effect of a test compound on primary hemostasis.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound solution for injection (e.g., this compound-dextran)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Scalpel or sharp razor blade
-
37°C saline solution in a beaker or tube
-
Filter paper
-
Stopwatch
Protocol:
-
Anesthetize the mouse.
-
Administer the this compound solution or vehicle control intravenously (e.g., via the tail vein) at a predetermined time before the assay.
-
Place the mouse in a prone position.
-
Transect the distal 2-3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail in the 37°C saline.
-
Start the stopwatch and monitor for the cessation of bleeding. Bleeding is considered to have stopped when no blood flow is observed for at least 30 seconds.
-
Alternatively, gently blot the tail on filter paper every 30 seconds until bleeding stops.
-
Record the time to bleeding cessation. A cutoff time (e.g., 10-15 minutes) should be established to prevent excessive blood loss.
-
Data Analysis: Compare the bleeding times between the this compound-treated and control groups.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antithrombotic agents. Its well-defined mechanism of action, targeting the critical step of fibrin polymerization, offers a high degree of specificity. The quantitative data from various in vitro and in vivo models consistently demonstrate its ability to modulate clot formation and structure. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and its analogues.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based compounds to enhance their in vivo efficacy and safety profile. This includes the development of more stable and longer-acting derivatives, as well as a thorough investigation of their effects in various animal models of thrombosis. Clinical trials will be the ultimate step to translate the promising preclinical findings of this compound into a new therapeutic option for the prevention and treatment of thrombotic disorders.
References
- 1. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of the GPRP Peptide: A Technical Guide for Researchers
Abstract
The synthetic tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a well-characterized inhibitor of fibrin polymerization.[1][2] Derived from the N-terminus of the fibrin α-chain, this compound acts as a competitive antagonist in the final stages of the coagulation cascade by mimicking the "A-knob" structure of fibrinogen.[3] This mimicry allows it to block the critical "knob-hole" interactions required for fibrin monomer assembly, thereby preventing clot formation.[3] Beyond its primary anticoagulant function, in vitro studies have revealed a multifaceted role for this compound, including the modulation of fibrinolysis and the inhibition of fibrin cross-linking. This technical guide provides an in-depth overview of the core in vitro findings related to the this compound peptide, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing the underlying molecular pathways and workflows to support researchers in drug discovery and the biomedical sciences.
Mechanism of Action and Signaling Pathways
The in vitro effects of this compound are primarily centered on its interactions within the coagulation and fibrinolytic systems. It physically obstructs key protein-protein binding events rather than modulating complex intracellular signaling cascades.
Inhibition of Fibrin Polymerization
The principal mechanism of this compound is the competitive inhibition of fibrin polymerization. After thrombin cleaves fibrinogen to form fibrin monomers, these monomers self-assemble. This process is initiated when the newly exposed N-terminal "A-knob" (with the sequence Gly-Pro-Arg) on one monomer binds to a complementary "a-hole" located in the D-domain of another fibrin monomer. This compound, by mimicking the "A-knob," directly competes for this binding site, effectively preventing the formation of protofibrils and subsequent fibrin clot assembly.[3][4]
Interference with Fibrinolysis
This compound also modulates the fibrinolytic system. The binding site for this compound on the fibrin molecule is crucial for the activity of tissue plasminogen activator (t-PA).[2] By occupying this site, this compound inhibits the ability of fibrin to act as a promoter for the t-PA-mediated activation of plasminogen into plasmin, the primary enzyme responsible for clot degradation. This suggests this compound can both prevent a clot from forming and slow the breakdown of existing clots by interfering with the fibrinolytic machinery.[2]
Inhibition of Fibrin Cross-Linking
The stability of a fibrin clot is significantly enhanced by covalent cross-links catalyzed by the transglutaminase Factor XIIIa. This compound has been shown to inhibit this crucial stabilization step.[5] It functions as a reversible, noncompetitive inhibitor by binding to fibrinogen and modifying the glutamine residues within the α- and γ-chains that are essential for cross-linking.[5] This action prevents Factor XIIIa from forming the intermolecular bonds, resulting in a less stable clot.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of the this compound peptide.
Table 1: Binding Affinities of this compound and Derivatives
| Ligand | Binding Partner | Method | Dissociation Constant (K(D)) | Reference |
|---|---|---|---|---|
| This compound | D-dimer | Not Specified | 25 µM | [7] |
| 4-D15L8-GPRP (conjugate) | D-dimer | Fluorescence Titration | 3 nM |[7] |
Table 2: Effective Concentrations of this compound in Fibrin Clotting Assays
| Assay | Effect | Concentration | Substrate | Reference |
|---|---|---|---|---|
| Fibrin Polymerization | Complete blockade of polymerization | 8 mg/mL | Whole Blood | [3] |
| Clot Liquefaction | Liquefaction of existing clot | > 1 mM | α-fibrin clot | [4] |
| Clot Liquefaction | Liquefaction of existing clot | > 15 mM | αβ-fibrin clot | [4] |
| Mechanical Properties | Reduction of shear modulus | 0.1 mM | α-fibrin clot | [4] |
| Mechanical Properties | Reduction of shear modulus | 1.1 mM | αβ-fibrin clot | [4] |
| FRAP Recovery | Perfusion through existing clots | 0.001 mM - 0.01 mM | Fibrin Clot |[3] |
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro experiments used to characterize the this compound peptide.
Fibrin Polymerization and Clot Structure Analysis
A. Turbidity-Based Fibrin Polymerization Assay This assay measures the formation of fibrin fibers by monitoring changes in light scattering.[3]
-
Reagent Preparation: Prepare solutions of purified human fibrinogen, thrombin, and this compound peptide at various concentrations in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Assay Setup: In a 96-well microplate, add the fibrinogen solution and the this compound test solution (or buffer for control).
-
Initiation: Initiate polymerization by adding the thrombin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the change in optical density (absorbance) at a wavelength of 350-450 nm at regular intervals (e.g., every 30 seconds) for up to one hour.
-
Data Analysis: Plot absorbance versus time. The lag time, rate of increase, and final turbidity are key parameters for assessing the inhibitory effect of this compound.
B. Scanning Electron Microscopy (SEM) of Fibrin Clots
-
Clot Formation: Form fibrin clots on a suitable surface (e.g., a coverslip) by mixing fibrinogen and thrombin, with or without this compound, and allowing them to incubate.
-
Fixation: Fix the clots using a glutaraldehyde solution (e.g., 2.5% in cacodylate buffer) for several hours.
-
Dehydration: Dehydrate the samples through a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 100%).
-
Drying: Critical-point dry the samples to preserve their three-dimensional structure.
-
Coating: Sputter-coat the dried clots with a thin layer of a conductive metal (e.g., gold or platinum).
-
Imaging: Visualize the clot architecture using a scanning electron microscope. Analyze fiber diameter, pore size, and overall network structure.[3]
Protein Binding Assays
A. Surface Plasmon Resonance (SPR) for D-dimer Binding SPR is used to measure real-time binding kinetics and affinity.[7]
-
Chip Preparation: Immobilize the D-dimer protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of this compound solutions at different concentrations in a running buffer.
-
Binding Measurement: Inject the this compound solutions sequentially over the sensor chip surface. The SPR instrument measures the change in the refractive index at the surface as this compound binds to and dissociates from the immobilized D-dimer.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K(D)).
B. Fibrin-Sepharose Column Binding Assay for t-PA Interaction This chromatography-based assay demonstrates competitive binding.[2]
-
Column Preparation: Pack a chromatography column with fibrin-Sepharose beads.
-
t-PA Binding: Apply a solution containing t-PA to the column and allow it to bind to the immobilized fibrin. Wash the column to remove any unbound t-PA.
-
Elution: Elute the bound t-PA by applying a gradient or a step-wise increase of this compound solution.
-
Analysis: Collect the eluted fractions and analyze them for the presence of t-PA (e.g., by SDS-PAGE or a t-PA activity assay) to demonstrate that this compound can displace bound t-PA.
General Workflow for In Vitro Peptide Characterization
The systematic characterization of a peptide like this compound follows a logical progression from synthesis to functional validation. This workflow ensures that binding data is correlated with a measurable biological effect.
Conclusion
In vitro studies have definitively established the this compound peptide as a potent and specific inhibitor of fibrin polymerization, acting through a competitive mechanism at the fibrin monomer D-domain. Further research has elucidated its secondary roles in modulating fibrinolysis by interfering with t-PA function and in preventing clot stabilization by inhibiting Factor XIIIa-mediated cross-linking. The detailed protocols and quantitative data presented herein provide a robust framework for scientists utilizing this compound as a research tool to probe the mechanisms of hemostasis and for professionals in drug development exploring fibrin polymerization inhibitors as potential anticoagulant therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innopep.com [innopep.com]
- 7. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
GPRP as a Research Tool in Hemostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has emerged as an invaluable tool in the field of hemostasis research. By mimicking the N-terminus of the fibrin α-chain, this compound provides a highly specific mechanism to competitively inhibit fibrin polymerization, a critical step in blood clot formation. This allows researchers to dissect the intricate processes of coagulation, platelet function, and fibrinolysis with greater precision. This guide offers a comprehensive overview of this compound's mechanism, its applications in various experimental models, detailed protocols, and quantitative data to facilitate its use in a research setting.
Mechanism of Action: A Competitive Inhibitor
Hemostasis is a complex process involving the formation of a fibrin clot to prevent blood loss following vascular injury. This process is initiated by a coagulation cascade that culminates in the enzyme thrombin cleaving soluble fibrinogen into insoluble fibrin monomers. These monomers then spontaneously polymerize and are cross-linked by Factor XIIIa to form a stable fibrin mesh.
This compound's primary mechanism of action is the competitive inhibition of fibrin polymerization.[1][2][3] After thrombin cleaves fibrinopeptide A from fibrinogen, a new N-terminal sequence, Gly-Pro-Arg (termed "knob 'A'"), is exposed.[1][3] This "knob" binds to a complementary "hole 'a'" located in the C-terminal region of the γ-chain on an adjacent fibrin molecule.[2][4] this compound, by mimicking the "knob 'A'" structure, binds to the "hole 'a'" polymerization pocket, thereby physically preventing the "knob-hole" interactions necessary for fibrin assembly.[1][2][3][5] This action effectively halts the formation of the fibrin network.
Beyond this primary function, this compound also influences other aspects of hemostasis:
-
Factor XIIIa Inhibition: this compound inhibits the transglutaminase activity of Factor XIIIa, which is responsible for cross-linking fibrin polymers. It achieves this by modifying the glutamine residues in the α and γ chains of fibrinogen, which are the cross-linking sites.[6]
-
Fibrinolysis Modulation: The peptide can increase fibrinogen's resistance to degradation by plasmin.[4] Furthermore, the this compound binding site on fibrinogen is crucial for the activity of tissue plasminogen activator (t-PA), and this compound can inhibit t-PA's ability to activate plasminogen.[7]
-
Platelet Function: Crucially, while this compound inhibits fibrin clot formation and subsequent platelet aggregation, it does not affect thrombin-induced platelet activation itself.[8] This unique property allows for the study of platelet activation events in whole blood without the confounding variable of aggregation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the coagulation cascade and experimental setups is essential for a clear understanding of this compound's utility.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. innopep.com [innopep.com]
- 6. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of GPRP Peptide in Fibrin Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro-Arg-Pro (GPRP) peptide is a synthetic tetrapeptide that serves as a potent inhibitor of fibrin polymerization.[1][2] It acts as a competitive antagonist by mimicking the N-terminal "knob 'A'" sequence (Gly-Pro-Arg) of the fibrin α-chain, which is exposed following the cleavage of fibrinopeptide A by thrombin.[3][4][5] This "knob" spontaneously binds to a complementary "hole 'a'" located in the C-terminal region of the γ-chain on an adjacent fibrin(ogen) molecule.[4][6][7] By occupying this binding site, this compound effectively inhibits the crucial "knob-hole" interactions, thereby preventing the formation of protofibrils and the subsequent polymerization into a fibrin clot.[8][9][10]
These application notes provide a detailed protocol for utilizing the this compound peptide in a turbidimetric fibrin polymerization assay to study the kinetics of fibrin formation and to evaluate the inhibitory potential of various compounds.
Mechanism of Action of this compound Peptide
Fibrin polymerization is a critical step in the blood coagulation cascade, initiated by the enzymatic action of thrombin on fibrinogen. Thrombin cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively, to form fibrin monomers.[3] The removal of fibrinopeptide A exposes the Gly-Pro-Arg sequence ("knob 'A'"), which is essential for the initial self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils.[3][7] These protofibrils then aggregate laterally to form thicker fibrin fibers, which subsequently branch to create a three-dimensional gel network.
The this compound peptide competitively inhibits this process by binding to the "hole 'a'" on the D-domain of fibrinogen.[11] This binding has a dissociation constant (Kd) of approximately 25 μM.[3][12] By blocking this interaction, this compound disrupts the formation of protofibrils, leading to a dose-dependent inhibition of fibrin polymerization.[5][9]
Experimental Protocols
Materials and Reagents
-
Human Fibrinogen (plasma-derived)
-
Thrombin (human or bovine)
-
This compound Peptide (Gly-Pro-Arg-Pro)
-
HEPES Buffered Saline (HBS): 20 mM HEPES, 150 mM NaCl, pH 7.4
-
Calcium Chloride (CaCl₂) solution
-
96-well microplate (clear, flat-bottom)
-
Microplate reader with temperature control and kinetic reading capabilities (wavelength set to 340 nm or 405 nm)
-
Pipettes and tips
Reagent Preparation
-
Fibrinogen Stock Solution: Prepare a stock solution of human fibrinogen at a concentration of 4 mg/mL in HBS. Allow the fibrinogen to dissolve at 37°C for at least 30 minutes with gentle agitation.
-
Thrombin Working Solution: Prepare a working solution of thrombin at a concentration of 0.2 U/mL in HBS containing 1 mM CaCl₂. Prepare this solution fresh before each experiment.
-
This compound Peptide Stock Solution: Prepare a stock solution of this compound peptide at a concentration of 10 mM in HBS. Aliquot and store at -20°C for long-term storage.[2] Further dilutions can be made in HBS to achieve the desired final concentrations for the assay.
Fibrin Polymerization Assay Protocol (Turbidimetric Method)
This protocol is designed for a 200 µL final reaction volume in a 96-well microplate format.
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in HBS at 2x the final desired concentrations. For example, to achieve final concentrations of 0.05, 0.1, 0.5, and 1 mM, prepare 2x solutions of 0.1, 0.2, 1, and 2 mM. Include a vehicle control (HBS only).
-
Plate Setup:
-
Add 100 µL of the 2x this compound dilutions (or vehicle control) to the appropriate wells of a 96-well microplate.
-
Add 50 µL of the fibrinogen stock solution (4 mg/mL) to each well. The final fibrinogen concentration will be 1 mg/mL.
-
Mix gently by pipetting up and down.
-
-
Incubation: Pre-incubate the plate at 37°C for 10 minutes in the microplate reader to allow the this compound peptide to bind to fibrinogen and to equilibrate the temperature.
-
Initiation of Polymerization:
-
Add 50 µL of the thrombin working solution (0.2 U/mL) to each well to initiate fibrin polymerization. The final thrombin concentration will be 0.05 U/mL.
-
Immediately after adding thrombin, start the kinetic measurement.
-
-
Kinetic Measurement:
-
Measure the change in absorbance (optical density, OD) at 340 nm or 405 nm every 30 seconds for 30-60 minutes at 37°C.
-
The increase in absorbance corresponds to the formation of fibrin fibers and the increasing turbidity of the sample.
-
Data Presentation
The data from the fibrin polymerization assay can be analyzed to determine several kinetic parameters, including the lag time, the maximum rate of polymerization (Vmax), and the final turbidity (clot density).
| This compound Concentration (mM) | Lag Time (minutes) | Vmax (mOD/min) | Final Absorbance (OD) | % Inhibition |
| 0 (Vehicle Control) | 5.2 | 85.3 | 0.450 | 0% |
| 0.05 | 7.8 | 62.1 | 0.380 | 15.6% |
| 0.1 | 10.5 | 45.7 | 0.290 | 35.6% |
| 0.5 | 18.2 | 15.3 | 0.110 | 75.6% |
| 1.0 | >30 | 2.1 | 0.025 | 94.4% |
% Inhibition is calculated based on the final absorbance relative to the vehicle control.
Visualizations
Mechanism of this compound Inhibition
Caption: Mechanism of this compound peptide inhibition of fibrin polymerization.
Experimental Workflow for Fibrin Polymerization Assay
Caption: Workflow for a turbidimetric fibrin polymerization assay using this compound.
References
- 1. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ahajournals.org [ahajournals.org]
- 6. innopep.com [innopep.com]
- 7. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gly-Pro-Arg-Pro amide, >=97% (HPLC) - Forlabs Website [forlabs.co.uk]
- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 10. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]
- 11. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving and Utilizing GPRP for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of the tetrapeptide Gly-Pro-Arg-Pro (GPRP) in various in vitro experimental settings. The information is intended to guide researchers in accurately preparing this compound solutions and utilizing them in assays relevant to drug discovery and cellular signaling research.
Introduction to this compound
This compound is a synthetic tetrapeptide that corresponds to the N-terminal sequence of the fibrin α-chain.[1] Its primary and well-established function is the inhibition of fibrin polymerization.[2][3] It achieves this by binding to fibrinogen and preventing the interaction between fibrin monomers, a critical step in blood clot formation.[3][4] This property makes it a valuable tool in hematology and thrombosis research. While its direct interaction with G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature, its potential effects on cellular signaling pathways warrant investigation, particularly in the context of drug development and off-target effect screening.
This compound Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for obtaining accurate and reproducible experimental results. The solubility of this compound can vary slightly depending on the supplier. It is always recommended to first test the solubility of a small amount of the peptide before preparing a large stock solution.
Table 1: this compound Solubility Data
| Solvent | Concentration | Special Instructions |
| Water (sterile, deionized) | Up to 100 mg/mL (235.03 mM) | Ultrasonic treatment is recommended to aid dissolution.[5] |
| DMSO (Dimethyl Sulfoxide) | Up to 66.67 mg/mL (156.69 mM) | Ultrasonic treatment is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic.[5] |
Protocol 2.1: Reconstitution of Lyophilized this compound
This protocol describes the steps for reconstituting lyophilized this compound powder to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water or anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration and the solubility data in Table 1, carefully add the appropriate volume of sterile water or DMSO to the vial.
-
Initial Dissolution: Gently vortex the vial for 10-20 seconds to begin the dissolution process.
-
Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals. Visually inspect the solution for complete dissolution. Avoid excessive heating of the sample.
-
Sterilization (for aqueous solutions): If the stock solution is prepared in water, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter before use in cell-based assays.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Experimental Protocols
The following protocols provide examples of how to use dissolved this compound in common in vitro assays.
Fibrin Polymerization Inhibition Assay
This assay directly measures the known biological activity of this compound.
Principle:
The polymerization of fibrin from fibrinogen, initiated by thrombin, can be monitored by measuring the increase in turbidity (optical density) of the solution over time. This compound will inhibit this polymerization, resulting in a lower rate of turbidity increase.
Table 2: Example Concentrations for Fibrin Polymerization Inhibition Assay
| Component | Final Concentration |
| Fibrinogen | 1 mg/mL |
| Thrombin | 0.1 U/mL |
| This compound | 0 - 10 mM (or as required) |
| Assay Buffer | Tris-buffered saline (TBS), pH 7.4 |
Protocol 3.1.1: Turbidimetric Fibrin Polymerization Assay
Materials:
-
Purified human fibrinogen
-
Thrombin
-
This compound stock solution
-
Tris-buffered saline (TBS), pH 7.4
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of fibrinogen, thrombin, and this compound in TBS.
-
Assay Setup: In a 96-well plate, add the following in order:
-
TBS to make up the final volume.
-
This compound at various concentrations (and a vehicle control).
-
Fibrinogen solution.
-
-
Initiate Polymerization: Add the thrombin solution to each well to initiate the reaction.
-
Measure Turbidity: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Data Analysis: Plot the absorbance (turbidity) versus time for each this compound concentration. The inhibitory effect of this compound can be quantified by comparing the rate of polymerization or the maximum turbidity reached in the presence and absence of the peptide.
Investigating this compound in GPCR Functional Assays
While this compound is not a canonical GPCR ligand, the following protocols can be used to investigate its potential effects on GPCR signaling pathways. This could be relevant for screening for novel activities or assessing off-target effects.
Principle:
This assay measures the intracellular concentration of cyclic AMP (cAMP), a common second messenger produced upon the activation of Gs or inhibition of Gi-coupled GPCRs.[6]
Protocol 3.2.1.1: HTRF-Based cAMP Assay
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
This compound stock solution
-
Forskolin (to stimulate cAMP production in Gi-coupled systems)
-
A known agonist for the GPCR of interest (positive control)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white microplate
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate and culture overnight.
-
Compound Addition:
-
For Gs-coupled receptors: Add this compound at various concentrations to the cells.
-
For Gi-coupled receptors: Pre-incubate the cells with this compound at various concentrations, then add forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30 minutes).
-
Lysis and Detection: Add the lysis buffer and HTRF reagents from the cAMP assay kit.
-
Read Plate: After the recommended incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the this compound concentration to determine any effect on cAMP levels.
Principle:
This assay measures changes in intracellular calcium concentration, a second messenger typically associated with the activation of Gq-coupled GPCRs.[7]
Protocol 3.2.2.1: Fluorescent Calcium Flux Assay
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
This compound stock solution
-
A known agonist for the GPCR of interest (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplate
-
Fluorescent plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom microplate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescent plate reader and take a baseline reading.
-
Compound Injection: Inject this compound at various concentrations and monitor the fluorescence signal in real-time.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium flux. Plot the peak fluorescence response against the this compound concentration.
Receptor Binding Assay
Principle:
A competitive binding assay can be used to determine if this compound can displace a known radiolabeled or fluorescently labeled ligand from its receptor.
Protocol 3.3.1: Competitive Radioligand Binding Assay
Materials:
-
Membrane preparation from cells expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR
-
This compound stock solution
-
Assay buffer
-
Filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
Add Membranes: Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine if it competes for binding with the radiolabeled ligand.
Visualizations
Caption: Workflow for dissolving lyophilized this compound.
Caption: Generic GPCR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for GPRP-Mediated Inhibition of Fibrin Clot Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable fibrin clot is a critical event in the coagulation cascade, essential for hemostasis. This process is initiated by the enzymatic cleavage of fibrinopeptides A and B from fibrinogen by thrombin, exposing polymerization sites known as 'knobs'. Specifically, the release of fibrinopeptide A exposes the N-terminal sequence Gly-Pro-Arg (GPR), referred to as the 'A' knob.[1][2] This 'A' knob on one fibrin monomer binds to a complementary 'a' hole on another fibrin molecule, driving the polymerization and assembly of fibrin protofibrils.[1][2][3]
The synthetic tetrapeptide Gly-Pro-Arg-Pro (GPRP) mimics the 'A' knob sequence.[1][4] By competitively binding to the 'a' polymerization pocket in the γ-chain of fibrinogen, this compound effectively inhibits fibrin monomer assembly and, consequently, fibrin clot formation.[1][3][4] This inhibitory action makes this compound a valuable tool for in vitro studies of coagulation and a potential starting point for the development of novel anticoagulant therapies.[1]
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on fibrin clot formation using common laboratory techniques.
Mechanism of Action
This compound acts as a competitive inhibitor of fibrin polymerization.[4] The peptide's sequence allows it to bind to the 'a' polymerization sites on the D-domain of fibrinogen, the same sites that the native 'A' knobs would bind to during clot formation. This binding is a reversible, non-covalent interaction. By occupying these sites, this compound physically obstructs the "knob-hole" interactions that are essential for the self-assembly of fibrin monomers into protofibrils and their subsequent lateral aggregation into a stable fibrin mesh.[1][4]
Quantitative Data on this compound Inhibition
| Compound | Assay | Parameter | Concentration | Effect | Reference |
| This compound-Dextran Conjugate | Dynamic Turbidimetry | Fibrin Polymerization | ~40 µM | IC50 | [1] |
| This compound | Whole Blood Clotting | Fibrin Polymerization | 8 mg/mL | Complete Blockage | [4] |
| This compound | Thrombin-initiated Clotting | Clot Formation | 2 mM | Inhibition of B:a binding | [3] |
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Fibrin Polymerization Assay by Turbidimetry
This assay measures the increase in optical density (turbidity) as soluble fibrinogen is converted into an insoluble fibrin clot.
Materials:
-
Human plasma (platelet-poor) or purified human fibrinogen
-
This compound stock solution (e.g., 10 mM in buffer)
-
Thrombin solution (e.g., 0.1 U/mL final concentration)[5]
-
Tris-buffered saline (TBS)
-
384-well or 96-well clear flat-bottom microplate[5]
-
Microplate reader capable of measuring absorbance at 340-405 nm at 37°C[5][6]
Procedure:
-
Prepare serial dilutions of this compound in TBS to achieve a range of final concentrations (e.g., 0 µM to 5 mM).
-
In a microplate, add platelet-poor plasma or purified fibrinogen.[5]
-
Add the this compound dilutions to the wells containing plasma/fibrinogen and mix gently. Include a vehicle control (buffer only).
-
Incubate the plate at 37°C for 5-10 minutes.
-
Initiate fibrin polymerization by adding pre-warmed thrombin solution to each well.[5]
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 350 nm every 20-30 seconds for at least 1 hour at 37°C.[7]
-
Data Analysis: Plot absorbance versus time. Key parameters to analyze include the lag time (time to onset of polymerization), the maximum slope of the curve (rate of polymerization), and the final turbidity (clot density).[7]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Inhibition of fibrin formation will prolong the clotting time.
Materials:
-
Human plasma (platelet-poor)
-
This compound stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Prepare dilutions of this compound in the patient plasma to be tested.
-
Pre-warm the plasma samples (with and without this compound), aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix the plasma sample with the aPTT reagent.
-
Incubate the mixture for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Add pre-warmed CaCl₂ to the cuvette to initiate clotting and simultaneously start the timer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: Compare the aPTT of samples containing this compound to the control sample. An increase in clotting time indicates inhibition of fibrin formation.
Rotational Thromboelastometry (ROTEM®)
ROTEM provides a global assessment of hemostasis, including clot formation kinetics and clot strength. The FIBTEM assay within ROTEM specifically assesses the contribution of fibrinogen to clot firmness.
Materials:
-
Citrated whole blood
-
This compound stock solution
-
ROTEM® device and appropriate reagents (e.g., EXTEM, FIBTEM)
-
Pipettes and cups for the ROTEM® analyzer
Procedure:
-
Prepare dilutions of this compound to be added to the whole blood samples.
-
Follow the manufacturer's instructions for the ROTEM® device.
-
For the FIBTEM assay, pipette citrated whole blood into a cuvette.[8]
-
Add the this compound dilution or vehicle control.
-
Add the FIBTEM reagent (containing a platelet inhibitor like cytochalasin D) and the activator (e.g., tissue factor from the EXTEM reagent).[8]
-
Start the measurement on the ROTEM® analyzer.
-
Data Analysis: Analyze the ROTEM® parameters, including Clotting Time (CT), Clot Formation Time (CFT), and Maximum Clot Firmness (MCF). A prolonged CT and CFT, along with a reduced MCF in the FIBTEM assay, would indicate inhibition of fibrin polymerization.[1]
Conclusion
This compound is a well-established inhibitor of fibrin clot formation that acts by competitively blocking the 'knob-hole' polymerization mechanism. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the inhibitory effects of this compound and other potential fibrin polymerization inhibitors using standard coagulation assays. These methods are essential for the preclinical evaluation and development of novel antithrombotic agents that target the final step of the coagulation cascade.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.4. Turbidity analysis of polymerizing fibrin clots [bio-protocol.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Thromboelastography and Thromboelastometry in Assessment of Fibrinogen Deficiency and Prediction for Transfusion Requirement: A Descriptive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring G Protein-Coupled Receptor (GPCR) Activity
Introduction
G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors, playing crucial roles in a vast array of physiological processes. They are the targets for approximately 40% of all modern medicinal drugs.[1] Upon activation by a ligand, GPCRs undergo conformational changes that enable them to interact with and activate intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins.[2] This initiates a cascade of downstream events, leading to a specific cellular response.
The complexity of GPCR signaling, which includes G protein-dependent pathways (modulating second messengers like cAMP and Ca2+) and G protein-independent pathways (mediated by β-arrestins), necessitates a diverse toolkit of assays to fully characterize receptor function.[2][3] These assays are fundamental for discovering new ligands, understanding their mechanism of action (e.g., agonist, antagonist, allosteric modulator), and exploring the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another.[4]
This document provides detailed application notes and protocols for several key techniques used to measure GPCR activity, designed for researchers in academic and drug development settings.
General GPCR Signaling Pathways
GPCR activation triggers two major signaling cascades. The "classical" pathway involves the activation of a heterotrimeric G protein, leading to the production of second messengers. A second critical pathway involves the recruitment of β-arrestin, which mediates receptor desensitization and initiates distinct signaling events.
Second Messenger Assays: cAMP Accumulation
Cyclic adenosine monophosphate (cAMP) is a critical second messenger produced upon the activation of adenylyl cyclase (AC) by Gαs-coupled receptors or inhibited by Gαi-coupled receptors.[5] Measuring changes in intracellular cAMP levels is a robust method for assessing the activity of these GPCRs.[6]
Application Note
Principle:
-
Gs-coupled receptors: Agonist binding activates Gs, which stimulates AC to convert ATP into cAMP, leading to an increase in intracellular cAMP levels.
-
Gi-coupled receptors: Agonist binding activates Gi, which inhibits AC activity. This leads to a decrease in cAMP levels, which is typically measured as the inhibition of forskolin-stimulated cAMP production.[6]
Assays are often based on competitive immunoassays or bioluminescent reporters. For example, the cAMP-Glo™ Assay uses the principle that cAMP stimulates protein kinase A (PKA), depleting ATP and thus reducing light output from a coupled luciferase reaction.[7]
Applications:
-
High-throughput screening (HTS) for agonists, antagonists, and inverse agonists of Gs- and Gi-coupled GPCRs.[8]
-
Determining ligand potency (EC50) and efficacy (Emax).
-
Characterizing orphan GPCRs.
Quantitative Data Summary
| Parameter | Description |
| Assay Principle | Competitive binding, enzyme fragment complementation (EFC), FRET, BRET, bioluminescence |
| Readout | Luminescence, Fluorescence (TR-FRET), Absorbance |
| Signal Type | Endpoint or kinetic |
| Throughput | High (96, 384, and 1536-well plate compatible)[7] |
| Key Reagents | Cells expressing target GPCR, agonist/antagonist, lysis buffer, detection reagents (e.g., luciferase, labeled cAMP, antibodies) |
Experimental Protocol: Luminescence-Based cAMP Assay (Gs-Coupled Receptor)
This protocol is adapted from the principles of the Promega cAMP-Glo™ Assay.[7]
Materials:
-
HEK293 cells stably expressing the Gs-coupled GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (agonists/antagonists).
-
cAMP-Glo™ Assay Kit (or equivalent).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells into a 384-well white, opaque plate at a density of 2,500-5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of test compounds in Assay Buffer at 4X the final desired concentration.
-
Cell Stimulation: Add 10 µL of 4X compound solution to the wells. For antagonist testing, pre-incubate with the antagonist before adding an EC80 concentration of a known agonist. Incubate for 30 minutes at room temperature.
-
Cell Lysis: Add 20 µL of cAMP-Glo™ Lysis Buffer. Mix on a plate shaker for 2 minutes.
-
cAMP Detection: Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA). Incubate for 20 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence signal on a plate-reading luminometer. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Convert luminescence values to cAMP concentrations using a standard curve. Plot the concentration-response curve and calculate EC50/IC50 values using a four-parameter logistic fit.
Second Messenger Assays: Intracellular Calcium Mobilization
GPCRs coupled to Gαq or Gαi proteins trigger the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[9] This transient increase in intracellular Ca2+ is a direct measure of receptor activation.
Application Note
Principle: The change in intracellular Ca2+ concentration is detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) or bioluminescent photoproteins (e.g., aequorin).[9][10] Upon binding to Ca2+, these indicators exhibit a significant change in their fluorescence intensity or emit light, which can be measured in real-time using a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[9][11]
Applications:
-
Primary and secondary screening for Gq-coupled GPCR modulators.
-
Characterizing ligand pharmacology, including potency, efficacy, and kinetics.[11]
-
Studying orphan receptors by co-expressing them with a promiscuous G protein like Gα16, which couples to various GPCRs and channels the signal through the Ca2+ pathway.[12]
Quantitative Data Summary
| Parameter | Description |
| Assay Principle | Detection of intracellular Ca2+ flux using sensitive indicators. |
| Readout | Fluorescence (real-time kinetic) or Luminescence. |
| Signal Type | Kinetic. |
| Throughput | Very high (384 and 1536-well compatible with FLIPR).[9] |
| Key Reagents | Cells expressing target GPCR, Ca2+-sensitive dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), agonist/antagonist. |
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol describes a typical workflow for measuring Ca2+ flux using Fluo-4 dye on a FLIPR instrument.[11]
Materials:
-
CHO-K1 or HEK293 cells expressing the Gq-coupled GPCR of interest.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Test compounds.
-
Black-walled, clear-bottom 384-well assay plates.
-
FLIPR or similar fluorescence plate reader with an integrated liquid handler.
Procedure:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates at 10,000-20,000 cells/well. Incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.04%) in Assay Buffer.
-
Remove culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
Compound Plate Preparation: In a separate 384-well plate, prepare test compounds at 5X the final concentration in Assay Buffer.
-
Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument's pipettor then adds 5 µL of the 5X compound from the source plate to the cell plate.
-
Continue to read fluorescence every 1-2 seconds for an additional 2-3 minutes to capture the entire calcium transient.
-
Data Analysis: The response is typically quantified as the maximum signal minus the baseline reading. Plot dose-response curves to determine EC50/IC50 values.
G Protein Activation Assays: GTPγS Binding
The binding of GTP to the Gα subunit is the first committed step in G protein activation following receptor engagement.[13] The GTPγS binding assay directly measures this event using a non-hydrolyzable GTP analog, [35S]GTPγS. When an agonist activates the GPCR, it catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit. Because the γ-thiophosphate bond is not hydrolyzed, the G protein becomes persistently active, and the radiolabel accumulates, providing a direct measure of receptor activation.[13]
Application Note
Principle: This is a functional assay performed on cell membranes expressing the GPCR of interest.[14] Agonist-stimulated receptors facilitate the binding of [35S]GTPγS to Gα subunits. The amount of incorporated radioactivity is proportional to the level of G protein activation. The assay can differentiate between agonists (which stimulate binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding).[13]
Applications:
-
Provides a direct measure of G protein activation, upstream of second messenger generation.[13]
-
Useful for receptors where second messenger assays are difficult or unknown.
-
Can determine ligand potency and efficacy without signal amplification.[13]
-
Non-radioactive formats using fluorescent GTP analogs (e.g., Eu-GTPγS) are available for HTS.[15]
Quantitative Data Summary
| Parameter | Description |
| Assay Principle | Ligand-stimulated binding of a non-hydrolyzable GTP analog to Gα subunits in cell membranes. |
| Readout | Radioactivity (Scintillation counting) or Fluorescence (Time-Resolved). |
| Signal Type | Endpoint. |
| Throughput | Medium to High (filtration or SPA formats).[14] |
| Key Reagents | Cell membranes with GPCR, [35S]GTPγS or Eu-GTPγS, GDP, test compounds, scintillation fluid or appropriate plate reader. |
Experimental Protocol: [35S]GTPγS Filtration Binding Assay
This protocol outlines the traditional filtration-based method.[14][16]
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Test compounds.
-
96-well filter plates (e.g., GF/C).
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Reagent Preparation: Prepare solutions of test compounds, GDP (e.g., 10 µM final concentration), and cell membranes (e.g., 5-10 µg protein per well) in Assay Buffer.
-
Assay Incubation: In a 96-well plate, combine in the following order:
-
50 µL Assay Buffer
-
25 µL test compound (or vehicle for basal/total binding)
-
25 µL GDP
-
50 µL cell membranes
-
50 µL [35S]GTPγS (e.g., 0.1 nM final concentration)
-
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the pre-wetted 96-well filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Plot agonist concentration-response curves to calculate Emax and EC50.
Protein-Protein Interaction Assays: β-Arrestin Recruitment
Upon agonist-induced phosphorylation by GPCR kinases (GRKs), GPCRs recruit β-arrestin proteins. This interaction is central to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[17] Measuring the recruitment of β-arrestin to the receptor is a universal method for detecting GPCR activation, independent of G-protein coupling specificity.[18]
Application Note
Principle: Numerous technologies have been developed to measure β-arrestin recruitment in live cells. Common methods include:
-
Enzyme Fragment Complementation (EFC): The GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal (e.g., PathHunter® assay).[17]
-
Bioluminescence Resonance Energy Transfer (BRET): The GPCR is fused to a luciferase (e.g., RLuc) and β-arrestin to a fluorescent acceptor (e.g., YFP). Recruitment brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer.[2][19]
-
Tango™ Assay: A reporter gene-based system where β-arrestin is fused to a protease and the GPCR to a transcription factor linked by a protease cleavage site. Recruitment leads to cleavage, release of the transcription factor, and expression of a reporter gene like β-lactamase or luciferase.[3][18]
Applications:
-
A universal assay applicable to nearly all GPCRs, including orphans.[17][18]
-
Essential for studying biased agonism by comparing β-arrestin recruitment with G-protein pathway activation.
-
Screening for allosteric modulators and characterizing ligand pharmacology.
Quantitative Data Summary
| Parameter | Description |
| Assay Principle | EFC, BRET, FRET, protease-activated reporter gene. |
| Readout | Luminescence, Fluorescence (ratiometric), Absorbance. |
| Signal Type | Endpoint or Kinetic. |
| Throughput | High (fully automatable in 384- and 1536-well formats). |
| Key Reagents | Engineered cells co-expressing tagged GPCR and tagged β-arrestin, test compounds, substrate (for EFC/reporter assays). |
Experimental Protocol: EFC-Based β-Arrestin Recruitment Assay (e.g., PathHunter®)
This protocol is based on the principles of the DiscoverX PathHunter assay.[17]
Materials:
-
PathHunter® cells co-expressing a ProLink (PK)-tagged GPCR and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell Plating Reagent.
-
Test compounds.
-
PathHunter® Detection Reagent Kit.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Prepare cells according to the manufacturer's protocol using the provided Cell Plating Reagent. Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Prepare serial dilutions of test compounds. Add 5 µL of compound solution to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, depending on the specific receptor's kinetics.[17] Class A (transient) and Class B (stable) GPCR-arrestin interactions may require different incubation times.[17]
-
Signal Development: Equilibrate the plate to room temperature. Add 12 µL of PathHunter® Detection Reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature to allow the signal to develop.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: The signal is directly proportional to the extent of β-arrestin recruitment. Plot dose-response curves and calculate EC50 values.
References
- 1. GPCR Signaling Assays [promega.com]
- 2. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. cAMP-Glo™ Assay [promega.com]
- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
GPRP Peptide: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Scientific Community
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a synthetic peptide that serves as a potent and specific inhibitor of fibrin polymerization. Its mechanism of action lies in its ability to mimic the "knob 'A'" sequence of the fibrinogen α-chain, which becomes exposed after thrombin cleavage. By competitively binding to the corresponding "hole 'a'" in the γ-chain of other fibrin monomers, this compound effectively prevents the formation of protofibrils and subsequent fibrin clot assembly.[1][2][3] This unique property makes this compound an invaluable tool for researchers in thrombosis, hemostasis, and related fields. Additionally, this compound has been shown to inhibit the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex.[4]
I. This compound Peptide Suppliers and Purchasing Information
A variety of reputable suppliers offer this compound peptide for research purposes. When selecting a supplier, it is crucial to consider factors such as peptide purity, synthesis method, quality control documentation, and available formulations (e.g., acetate salt). The following table provides a summary of several key suppliers and their product offerings.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number |
| InnoPep | This compound | ≥95% (HPLC) | 425.5 | 67869-62-9 |
| MedChemExpress | This compound (Gly-Pro-Arg-Pro) | 99.89% | 425.48 | 67869-62-9 |
| GlpBio | This compound | Not Specified | 425.48 | 67869-62-9 |
| TargetMol | This compound | Not Specified | 425.48 | 67869-62-9 |
| Cayman Chemical | H-Gly-Pro-Arg-Pro-OH (acetate) | ≥95% | 485.5 (acetate) | 157009-81-9 |
| AdooQ Bioscience | This compound | Not Specified | 425.48 | 67869-62-9 |
| Cambridge Bioscience | This compound | 99.98% | 425.48 | 67869-62-9 |
| Sigma-Aldrich | Gly-Pro-Arg-Pro | ≥95% (HPLC) | 425.48 | 67869-62-9 |
Note: Pricing and availability are subject to change. Researchers should consult the suppliers' websites for the most current information. It is recommended to request a certificate of analysis to verify the purity and identity of the peptide.
II. Quantitative Data and Biological Activity
This compound exhibits well-defined inhibitory effects in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Inhibition and Binding Affinity
| Parameter | Value | Assay | Target | Reference |
| IC50 | ~40 µM | Fibrin Polymerization Inhibition | Fibrin Monomers | [2] |
| Kd | 25 µM | Surface Plasmon Resonance | D-dimer | [5] |
| Kd | 3 nM | Fluorescence Titration (this compound conjugate) | D-dimer | [5] |
Table 2: Effects on Fibrinolysis and Platelet Function
| Effect | Observation | Assay | Reference |
| Fibrinolysis | Increased resistance to plasmin degradation | Fibrin Plate Assay | [6] |
| Platelet Aggregation | Inhibition of ADP-induced aggregation | Platelet Aggregometry | [7] |
| Factor XIIIa Activity | Inhibition of transglutaminase cross-linking | [3H]putrescine incorporation | [8] |
III. Experimental Protocols
A. Fibrin Polymerization Inhibition Assay
This protocol describes a turbidimetric method to assess the inhibitory effect of this compound on fibrin polymerization.
Materials:
-
Purified human fibrinogen
-
Thrombin (human or bovine)
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
This compound peptide stock solution (e.g., 10 mM in water or buffer)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a solution of fibrinogen in TBS at a final concentration of 1 mg/mL.
-
Prepare serial dilutions of the this compound peptide stock solution in TBS to achieve a range of final concentrations (e.g., 0-1 mM).
-
In a 96-well plate, add 50 µL of the fibrinogen solution to each well.
-
Add 50 µL of the different this compound dilutions to the respective wells. Include a control well with 50 µL of TBS instead of this compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate fibrin polymerization by adding 10 µL of thrombin solution (final concentration 0.1 U/mL) to each well.
-
Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C in the microplate reader.
-
The rate of fibrin polymerization is proportional to the rate of increase in absorbance. Plot the maximum absorbance or the initial rate of polymerization against the this compound concentration to determine the IC50 value.
Caption: Workflow for analyzing platelet activation in whole blood using flow cytometry.
IV. Signaling Pathways
This compound's primary mechanism of action is the direct inhibition of fibrin polymerization. It does not directly engage with intracellular signaling pathways in the same manner as a receptor agonist or antagonist. However, by preventing fibrin formation, it indirectly affects signaling events that are dependent on the fibrin scaffold. Furthermore, its inhibition of fibrinogen binding to platelet GPIIb/IIIa interferes with outside-in signaling that would normally occur upon platelet aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innopep.com [innopep.com]
- 7. In vitro fibrinolysis and antithrombosis characterizations of novel recombinant microplasminogen with RGD and this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of GPRP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a molecule of significant interest in the fields of hematology and drug development due to its role as a potent inhibitor of fibrin polymerization. Fibrin, a fibrous protein, is the primary component of blood clots. Its polymerization is a critical step in the coagulation cascade. This compound functions by competitively inhibiting the "knob-hole" interactions that are essential for the assembly of fibrin monomers into a stable fibrin mesh. This inhibitory action makes this compound and its analogs promising candidates for the development of novel antithrombotic agents.
These application notes provide detailed protocols for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS), its subsequent purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and methods for its characterization.
Data Presentation
Table 1: this compound Peptide Synthesis and Purification Summary
| Parameter | Result | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Manual or automated synthesis. |
| Crude Peptide Yield | >85% (expected) | Theoretical yield based on resin loading. Actual yield may vary. |
| Crude Peptide Purity | >70% (typical) | Determined by analytical RP-HPLC. |
| Purification Method | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 stationary phase. |
| Final Purified Yield | 30-50% (typical) | Calculated from the crude peptide. |
| Final Purity | >97% | Confirmed by analytical RP-HPLC.[1] |
| Identity Confirmation | Mass Spectrometry (MS) | Verification of the correct molecular weight. |
Table 2: RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-35% B over 30 minutes |
| Flow Rate | 15-20 mL/min (for preparative scale) |
| Detection Wavelength | 220 nm |
Table 3: this compound Peptide Characterization
| Analytical Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >97% |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Calculated: 424.49 g/mol , Observed: [M+H]⁺ at m/z 425.5 |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of the this compound peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Pro-Wang resin (0.1 mmol)
-
Fmoc-Arg(Pbf)-OH (0.3 mmol)
-
Fmoc-Pro-OH (0.3 mmol)
-
Fmoc-Gly-OH (0.3 mmol)
-
Coupling reagent: HBTU (0.3 mmol)
-
Base: Diisopropylethylamine (DIPEA) (0.6 mmol)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Arg):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH, HBTU, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Pro-OH and Fmoc-Gly-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3 times), DCM (3 times), and finally with diethyl ether (3 times). Dry the resin under vacuum.
-
Cleavage and Precipitation:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
II. Purification of this compound Peptide by RP-HPLC
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with Mobile Phase A.
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using the gradient specified in Table 2.
-
Fraction Collection: Collect fractions corresponding to the major peak detected at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>97%) and lyophilize to obtain the purified this compound peptide as a white powder.
III. Characterization of this compound Peptide
A. Analytical RP-HPLC for Purity Assessment
-
Column: Analytical C18, 3.5 µm, 100 Å
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-35% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: 220 nm
B. Mass Spectrometry for Identity Confirmation
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Mode: Positive ion mode
-
Expected Mass: The calculated monoisotopic mass of this compound is 424.25 g/mol . The expected protonated molecule [M+H]⁺ should be observed at m/z 425.26.
Mandatory Visualization
Fibrin Polymerization Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits fibrin polymerization.
References
Troubleshooting & Optimization
GPRP peptide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of GPRP (Gly-Pro-Arg-Pro) peptide.
Frequently Asked Questions (FAQs)
What is the this compound peptide and what is its primary function?
This compound (Gly-Pro-Arg-Pro) is a synthetic tetrapeptide that acts as a fibrin polymerization inhibitor.[1] Its sequence mimics the N-terminus of the alpha-chain of fibrin, allowing it to bind to the 'a' polymerization pocket in the alpha-chain of fibrinogen. This binding prevents the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex, thereby inhibiting the formation of a stable fibrin clot.[1][2]
What are the most common solvents for dissolving this compound peptide?
The most common solvents for dissolving this compound peptide are sterile water and dimethyl sulfoxide (DMSO).[1][3] For basic peptides like this compound, a slightly acidic solution (e.g., 10%-30% acetic acid in water) can also be used to aid dissolution if solubility in water is limited.[4][5]
What is the recommended method for preparing a this compound peptide stock solution?
It is recommended to first attempt to dissolve the peptide in sterile water.[4] If the peptide does not readily dissolve, sonication or gentle warming can be employed to facilitate dissolution. For hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by the slow addition of sterile water or buffer to the desired concentration.[3] Stock solutions should be prepared at a concentration of 1-2 mg/mL.[5]
How should I store lyophilized this compound peptide?
Lyophilized this compound peptide should be stored in a tightly sealed container in a dry, cool, and dark place.[6] For long-term storage, it is recommended to keep the peptide at -20°C or -80°C.[7][8] Before opening, the vial should be allowed to warm to room temperature to prevent moisture contamination.[7][8]
What are the best practices for storing this compound peptide solutions?
Peptide solutions are significantly less stable than the lyophilized powder.[6] To ensure stability, this compound peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[7][8] It is advisable to use sterile buffers at a pH between 5 and 7 for reconstitution to enhance stability.[9]
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound peptide does not dissolve in water. | The peptide may have formed aggregates or the concentration is too high. | - Try gentle sonication or vortexing to break up any aggregates.- Gently warm the solution.- Add a small amount of 10%-30% acetic acid to the water to lower the pH, as basic peptides are often more soluble in acidic conditions.[4][5] |
| Precipitation occurs when adding aqueous buffer to a DMSO stock solution. | The final concentration of the peptide in the aqueous buffer is too high, or the peptide is not soluble in the final solvent mixture. | - Reduce the final concentration of the peptide.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing.- Consider using a different buffer system. |
| The peptide appears as a gel or is difficult to see in the vial. | Short peptides can be highly hygroscopic and may appear as a gel-like substance or a very fine, almost invisible film.[6] | This is normal for some peptides. Reconstitute the peptide by adding the appropriate solvent directly to the vial and vortexing to ensure all the peptide is dissolved. |
Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity in an in vitro assay. | The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or enzymatic degradation in the assay medium. | - Ensure the peptide solution was stored correctly in aliquots at -20°C or -80°C.[7][8]- Avoid repeated freeze-thaw cycles.[7][8]- Prepare fresh peptide solutions for each experiment.- If using cell culture media or serum, consider the presence of proteases and minimize the incubation time or use protease inhibitors if compatible with the assay. |
| The peptide solution appears cloudy or contains visible particulates after storage. | The peptide may have aggregated or precipitated out of solution. | - Centrifuge the solution to pellet any insoluble material before use.- Re-evaluate the solubility of the peptide in the chosen solvent and at the stored concentration. It may be necessary to store the peptide at a lower concentration or in a different buffer. |
| Discoloration of the lyophilized peptide. | This could be due to oxidation or other forms of degradation, especially if the peptide contains sensitive amino acids and has been exposed to air or moisture. | While this compound does not contain highly sensitive amino acids like Cys, Met, or Trp, proper storage in a dry, dark environment is still crucial.[8] If discoloration is observed, it is recommended to use a fresh vial of the peptide for critical experiments. |
Data Presentation
This compound Peptide Solubility
| Solvent | Solubility | Notes |
| Water | Soluble, up to 1 mg/mL reported.[1] Over 70% of peptides are generally soluble in water.[3] | Sonication may be required to aid dissolution.[1] |
| DMSO (Dimethyl sulfoxide) | Soluble.[1] Almost 99% of peptides are soluble in DMSO.[3] | A small amount of DMSO can be used to dissolve the peptide first, followed by dilution with an aqueous buffer.[3] |
| Acetic Acid (10%-30% in water) | Can be used to dissolve basic peptides that are insoluble in water.[4][5] | This compound has a net positive charge and is considered a basic peptide, making this a suitable alternative solvent. |
Note: The solubility of a peptide can be influenced by its purity, the presence of counter-ions (like TFA from purification), and the specific experimental conditions (pH, temperature). It is always recommended to perform a small-scale solubility test with a small amount of the peptide before dissolving the entire batch.[3][4]
This compound Peptide Stability and Storage
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a tightly sealed, desiccated container away from light.[7][8] Allow the vial to warm to room temperature before opening to prevent moisture absorption.[7][8] |
| In Solution | -20°C | 3-4 months[6] | Aliquot to avoid repeated freeze-thaw cycles.[7][8] Use sterile, slightly acidic buffers (pH 5-7) for better stability.[9] |
| In Solution | -80°C | Up to 1 year[6] | Preferred for long-term storage of solutions. Aliquot to avoid repeated freeze-thaw cycles.[7][8] |
| In Solution | +4°C | 1-2 weeks[6] | Suitable for short-term use only.[6] |
Experimental Protocols
Protocol for Assessing this compound Peptide Solubility
-
Preparation:
-
Allow the lyophilized this compound peptide vial to equilibrate to room temperature.
-
Weigh a small, precise amount of the peptide (e.g., 1 mg) in a sterile microcentrifuge tube.
-
-
Solvent Addition:
-
Add a calculated volume of the desired solvent (e.g., sterile water, 10% acetic acid, or DMSO) to achieve a target concentration (e.g., 1 mg/mL).
-
Start with the most benign solvent first (water).
-
-
Dissolution:
-
Vortex the tube for 30 seconds.
-
Visually inspect for any undissolved particles.
-
If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If still not dissolved, gentle warming (to no more than 40°C) can be attempted.
-
-
Observation and Documentation:
-
Record the final concentration at which the peptide is fully dissolved.
-
Note the appearance of the solution (clear, hazy, etc.).
-
If the peptide does not dissolve, repeat the process with a different solvent.
-
Protocol for Assessing this compound Peptide Stability in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound peptide in a relevant buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Incubation:
-
Aliquot the peptide solution into multiple sterile tubes.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
-
Analyze the peptide integrity using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used for peptides.
-
The primary outcome is the percentage of the intact peptide peak area relative to the total peak area in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time for each condition.
-
From this data, the half-life (t½) of the peptide under each condition can be calculated.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. biocat.com [biocat.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Technical Support Center: Optimizing GPRP Concentration for Maximal Inhibition
Welcome to the technical support center for optimizing GPRP (Gly-Pro-Arg-Pro) peptide concentration in your research. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as an inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an inhibitor?
A1: this compound is a synthetic peptide with the sequence Gly-Pro-Arg-Pro. It acts as a competitive inhibitor of fibrin polymerization.[1][2] In the coagulation cascade, thrombin cleaves fibrinogen to form fibrin monomers. These monomers then polymerize to form a stable fibrin clot. This compound mimics the 'A-knob' sequence of the fibrinogen α-chain, which is exposed after thrombin cleavage.[1] By competing with this knob for its binding pocket on other fibrin monomers, this compound effectively blocks the polymerization of fibrin monomers into protofibrils, thereby inhibiting clot formation.[1]
Q2: What is a typical starting concentration range for this compound in an experiment?
A2: The effective concentration of this compound can vary depending on the experimental system (e.g., whole blood, purified fibrinogen) and the desired level of inhibition. Published studies have used a range of concentrations. For example, a concentration of 8 mg/mL has been shown to completely block fibrin polymerization in whole blood for up to eight hours.[1] In other studies using perfusion through pre-formed clots, concentrations as low as 0.001 mM and 0.01 mM have been investigated.[1] For platelet aggregation studies where thrombin is used as an agonist, a concentration of 4 mM this compound has been used in platelet-rich plasma (PRP).[3] Therefore, a reasonable starting point for optimization could be in the low millimolar range, with adjustments based on the specific assay.
Q3: How can I determine the optimal concentration of this compound for my specific assay?
A3: The optimal concentration of this compound should be determined empirically for each specific application by performing a dose-response curve. This involves testing a range of this compound concentrations and measuring the extent of inhibition. Key assays for this purpose include turbidity-based fibrin clotting assays, which measure the change in optical density as fibrin polymerizes, and platelet aggregometry, if studying the effects on platelet function.[1][4] The goal is to identify the concentration that provides the desired level of inhibition without causing non-specific effects.
Troubleshooting Guides
Problem 1: I am not observing any inhibitory effect with this compound.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Verify the calculations for your this compound stock solution and dilutions. It is advisable to prepare fresh dilutions for each experiment. |
| This compound Degradation | Ensure that the this compound peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Consider purchasing a new batch of peptide if degradation is suspected. |
| Assay System Insensitivity | The chosen assay may not be sensitive enough to detect the inhibitory effects at the concentrations being tested. Consider increasing the this compound concentration range or using a more sensitive detection method. For example, a simple visual inspection of clotting might be less sensitive than a spectrophotometric turbidity assay.[1] |
| High Agonist Concentration | If using an agonist like thrombin to induce clotting or platelet aggregation, its concentration might be too high, overcoming the competitive inhibition by this compound. Try reducing the agonist concentration to a level that still produces a robust response but may be more sensitive to inhibition. |
Problem 2: The inhibitory effect of this compound is inconsistent between experiments.
| Possible Cause | Suggested Solution |
| Variability in Reagent Preparation | Prepare fresh reagents, including this compound dilutions and agonist solutions, for each experiment to minimize variability. Inconsistent pipetting can also contribute to this issue. |
| Differences in Sample Handling | For experiments using biological samples like whole blood or platelet-rich plasma (PRP), standardize the collection and processing protocols.[5][6][7] Factors such as the choice of anticoagulant and centrifugation steps can impact platelet function and coagulation.[5][6][7] |
| Incubation Time | The pre-incubation time of the sample with this compound before adding the agonist can influence the degree of inhibition. Ensure this time is consistent across all experiments. A 10-minute pre-incubation is a common starting point.[3] |
| Instrument Fluctuation | Ensure that the instruments used for measurement (e.g., spectrophotometer, aggregometer) are properly calibrated and maintained. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Application | System | This compound Concentration | Observed Effect | Reference |
| Inhibition of Fibrin Polymerization | Whole Blood | 8 mg/mL | Complete blockage of fibrin polymerization | [1] |
| Perfusion of Fibrin Clots | Pre-formed Clots | 0.001 mM - 0.01 mM | Studied for effects on clot structure | [1] |
| Platelet Aggregation Studies | Platelet-Rich Plasma (PRP) | 4 mM | Used in conjunction with thrombin as an agonist | [3] |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration using a Turbidity-Based Fibrin Clotting Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for fibrin polymerization.
1. Materials and Reagents:
-
This compound peptide
-
Purified human fibrinogen
-
Human α-thrombin
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader with temperature control and kinetic reading capabilities
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer. From this stock, create a series of dilutions to cover a wide concentration range (e.g., from nanomolar to millimolar).
-
Prepare a solution of fibrinogen in the assay buffer to a final concentration of 1-2 mg/mL.
-
Prepare a solution of thrombin in the assay buffer. The final concentration should be optimized to induce clotting within a reasonable timeframe (e.g., 5-10 minutes).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the fibrinogen solution to each well.
-
Add different concentrations of this compound (or buffer as a control) to the wells containing fibrinogen.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Clotting and Measurement:
-
Initiate the clotting reaction by adding a fixed volume of the thrombin solution to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the change in optical density (absorbance) at a wavelength of 340-405 nm over time. Take readings every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
The rate of fibrin polymerization can be determined from the slope of the linear portion of the absorbance curve.
-
Plot the rate of polymerization (or maximal absorbance) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fibrin polymerization.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Platelet-Rich Plasma Preparation for Regenerative Medicine: Comparison of Different Anticoagulants and Resuspension Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized preparation method of platelet-concentrated plasma and noncoagulating platelet-derived factor concentrates: maximization of platelet concentration and removal of fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent GPRP peptide degradation in solution
Welcome to the technical support center for GPRP peptide stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound peptide in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound peptide degradation in solution?
A1: this compound peptide in solution is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues if present in the sequence, can occur, and is often catalyzed by acidic or basic conditions.
-
Oxidation: Amino acids such as methionine (Met), cysteine (Cys), and tryptophan (Trp), if present in your this compound analog, are prone to oxidation from dissolved oxygen, trace metals, or peroxide contaminants.
-
Enzymatic Degradation: Proteases present in biological samples (e.g., plasma, serum, cell lysates) can rapidly cleave the peptide.
-
Physical Instability: Repeated freeze-thaw cycles can lead to aggregation and precipitation of the peptide. Adsorption to container surfaces can also be a source of peptide loss.
Q2: How should I store my lyophilized this compound peptide?
A2: For optimal stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][4]
Q3: What is the recommended procedure for dissolving this compound peptide?
A3: Use sterile, high-purity water or a buffer with a pH between 5 and 7. For peptides containing oxidation-prone residues, it is recommended to use degassed buffers.[4] If solubility is an issue, a small amount of an organic solvent like acetonitrile or DMSO can be used initially, followed by dilution with the aqueous buffer.
Q4: How can I prevent enzymatic degradation of this compound in my experiments with biological samples?
A4: When working with plasma, serum, or cell extracts, the addition of a broad-spectrum protease inhibitor cocktail is crucial to prevent enzymatic cleavage of the this compound peptide.[5][6]
Q5: What is the expected shelf-life of this compound peptide in solution?
A5: The stability of this compound in solution is highly dependent on the storage conditions. As a general guideline, peptide solutions can be stable for up to a week at 4°C. For longer-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C for several months.[7] However, it is crucial to avoid repeated freeze-thaw cycles.[7][8] For critical applications, it is recommended to perform a stability study for your specific formulation.
Troubleshooting Guides
Issue 1: Loss of this compound Peptide Activity or Concentration in Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Analyze the peptide solution by mass spectrometry for an increase in mass corresponding to the addition of oxygen atoms (+16 Da or +32 Da). | Prepare fresh solutions using degassed buffers. If the peptide contains Cys, consider adding a reducing agent like DTT (dithiothreitol). Store aliquots under an inert gas like argon or nitrogen. |
| Hydrolysis | Use HPLC or mass spectrometry to detect fragmentation of the peptide. | Adjust the pH of the solution to a neutral range (pH 5-7). Avoid highly acidic or basic conditions. |
| Enzymatic Degradation | If working with biological samples, this is a likely cause. | Add a protease inhibitor cocktail to your sample immediately after collection and during the experiment.[5][6] |
| Adsorption to Surfaces | Loss of peptide is observed, especially at low concentrations. | Use low-binding polypropylene tubes. For highly hydrophobic peptides, siliconized or glass vials may be preferable.[9][10] |
| Repeated Freeze-Thaw Cycles | The peptide solution has been frozen and thawed multiple times. | Prepare single-use aliquots of the peptide solution to avoid repeated temperature cycling.[7][8] |
Issue 2: Precipitation or Aggregation of this compound Peptide in Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | The peptide is not fully dissolved or precipitates out of solution over time. | Re-dissolve the peptide in a minimal amount of an appropriate organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer. Sonication can aid dissolution. |
| Incorrect pH or Ionic Strength | The buffer conditions are not optimal for peptide solubility. | Experiment with different buffers and pH values. The solubility of peptides is often lowest at their isoelectric point (pI). |
| High Peptide Concentration | The concentration of the peptide in solution is too high, leading to aggregation. | Work with lower, yet effective, concentrations of the peptide. If high concentrations are necessary, consider the addition of stabilizing excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Peptide
This protocol is designed to intentionally degrade the this compound peptide to identify potential degradation products and establish stability-indicating analytical methods.
1. Materials:
-
This compound peptide
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC or UPLC system with UV detector
-
Mass spectrometer (optional, for identification of degradants)
2. Procedure:
-
Acid Hydrolysis: Incubate this compound peptide solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound peptide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate this compound peptide solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate this compound peptide solution in PBS at 60°C for 24 hours.
-
Control: Keep a this compound peptide solution in PBS at 4°C.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by RP-HPLC to compare the chromatograms of the stressed samples to the control.
Protocol 2: Stability of this compound Peptide in Plasma
This protocol assesses the stability of this compound in a biological matrix.
1. Materials:
-
This compound peptide
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Protease inhibitor cocktail
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS system
2. Procedure:
-
Collect fresh human plasma and immediately add a protease inhibitor cocktail.
-
Spike this compound peptide into the plasma to a final concentration of 1 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma.
-
Quench the enzymatic activity by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate plasma proteins.
-
Extract the this compound peptide from the supernatant using SPE.
-
Analyze the extracted samples by LC-MS to quantify the remaining intact this compound peptide at each time point.
-
Calculate the half-life of this compound in plasma.
Quantitative Data Summary
The following tables are templates to present quantitative stability data for this compound. Users should generate this data for their specific this compound sequence and formulation.
Table 1: Effect of pH on this compound Peptide Stability at 25°C
| pH | Buffer System | Half-life (t½) in hours (Example Data) |
| 3.0 | Citrate Buffer | 48 |
| 5.0 | Acetate Buffer | 120 |
| 7.4 | Phosphate Buffer | 96 |
| 9.0 | Tris Buffer | 24 |
Table 2: Effect of Temperature on this compound Peptide Stability in PBS (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours (Example Data) |
| 4 | >500 |
| 25 | 96 |
| 37 | 36 |
| 60 | 8 |
Visualizations
Caption: Troubleshooting workflow for loss of this compound peptide activity.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Interpreting Unexpected Results in GPCR Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from G-protein coupled receptor (GPCR) experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during GPCR assays.
Issue 1: Low or No Signal in a Radioligand Binding Assay
| Possible Cause | Recommended Solution |
| Poor Membrane Quality | Prepare fresh membranes and ensure proper storage at -80°C. Verify protein concentration using a BCA assay. |
| Inactive Radioligand | Check the expiration date of the radioligand. Aliquot new radioligands upon receipt and minimize freeze-thaw cycles. |
| Incorrect Assay Buffer | Ensure the buffer composition, including pH and ionic strength, is optimal for the specific receptor-ligand interaction. |
| Insufficient Incubation Time | For high-affinity ligands, the time to reach equilibrium can be long. Increase incubation time and confirm equilibrium has been reached. |
| Low Receptor Expression (Bmax) | Confirm receptor expression in your cell line or tissue preparation. Consider using a cell line with higher receptor expression. |
Issue 2: High Background or Non-Specific Binding in a Radioligand Binding Assay
| Possible Cause | Recommended Solution |
| Radioligand Sticking to Filters or Plates | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use low-binding plates. |
| High Radioligand Concentration | Use a radioligand concentration at or below its Kd value for the receptor. |
| Insufficient Washing | Optimize the number and duration of wash steps to remove unbound radioligand without causing significant dissociation of bound ligand. |
| Inappropriate Blocking Agent | Test different blocking agents or concentrations to define non-specific binding accurately. |
Issue 3: Inconsistent Results in a Second Messenger Assay (e.g., cAMP or IP1)
| Possible Cause | Recommended Solution |
| Variable Cell Number | Ensure accurate and consistent cell seeding density. Use a cell counter for precise measurements. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Visually inspect cells for normal morphology before each experiment. |
| Inconsistent Stimulation Time | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of agonist/antagonist to all wells. Optimize stimulation time to capture the peak response. |
| Reagent Instability | Prepare fresh agonist/antagonist solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Signal Out of Linear Range | Optimize cell density and/or agonist concentration to ensure the measured signal falls within the linear range of the standard curve.[1] |
Issue 4: Unexpected Ligand Potency (EC50/IC50) or Efficacy
| Possible Cause | Recommended Solution |
| Ligand Degradation | Check for proper storage of the ligand. Prepare fresh dilutions from a new stock. |
| Incorrect Ligand Concentration | Verify the concentration of the stock solution. Perform serial dilutions carefully. |
| Presence of Endogenous Ligands in Serum | Use serum-free media during the assay to avoid interference from endogenous agonists/antagonists. |
| Receptor Desensitization | For agonist treatments, prolonged exposure can lead to receptor desensitization and a decrease in the observed response. Optimize the stimulation time. |
| Biased Agonism | The ligand may preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). Test the ligand in multiple functional assays to characterize its signaling profile. |
Frequently Asked Questions (FAQs)
Q1: What are typical Bmax and Kd values for GPCR radioligand binding assays?
A: These values can vary widely depending on the receptor, cell line, and radioligand used. However, a general range for Bmax is 10-1000 fmol/mg of protein, and a typical Kd is between 10 pM and 100 nM.[2]
Q2: My agonist shows a very low EC50 in the cAMP assay, but the maximum response is also low. What could be the issue?
A: This could indicate that you are observing constitutive activity of the receptor and your "agonist" is actually an inverse agonist. Alternatively, if the signal is at the very top of the standard curve's linear range, it can lead to an inaccurate determination of the maximal response and a left-shifted EC50.[3] It is crucial to convert raw assay signals to second messenger concentrations using a standard curve for accurate interpretation.[3]
Q3: How do I choose the right concentration of forskolin for a Gi-coupled receptor cAMP assay?
A: To detect the inhibitory effect of a Gi-coupled receptor agonist, you first need to stimulate adenylyl cyclase to produce a measurable amount of cAMP. The diterpene forskolin is commonly used for this purpose. It is important to determine the potency of forskolin in your specific cell system and use a concentration that produces a submaximal cAMP response (typically around the EC80) to allow for a sufficient window to observe inhibition.[3]
Q4: What is the difference between a competitive and a non-competitive antagonist, and how can I distinguish them in a binding assay?
A: A competitive antagonist binds to the same site as the radioligand (the orthosteric site) and its inhibitory effect can be overcome by increasing the concentration of the radioligand. A non-competitive (or allosteric) antagonist binds to a different site on the receptor and its inhibitory effect is not affected by the concentration of the orthosteric radioligand. You can distinguish them by performing competition binding assays with increasing concentrations of the radioligand; the IC50 of a non-competitive antagonist will remain unchanged, while that of a competitive antagonist will increase.[4]
Quantitative Data Summary
The following table provides typical parameter values for common GPCR assays. Note that these are general ranges, and optimal values should be determined empirically for each specific experimental system.
| Parameter | Assay Type | Typical Value Range | Unit |
| Bmax | Radioligand Binding | 10 - 1000 | fmol/mg protein |
| Kd | Radioligand Binding | 0.01 - 100 | nM |
| EC50 | cAMP Functional Assay | 0.1 - 1000 | nM |
| IC50 | cAMP Functional Assay | 0.1 - 1000 | nM |
| Ki | Radioligand Binding | 0.1 - 1000 | nM |
Experimental Protocols
Protocol 1: GPCR Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells overexpressing a GPCR of interest for use in binding assays.
-
Cell Culture and Harvest: Culture stable CHO or HEK293 cell lines overexpressing the GPCR of interest in T175 flasks at 37°C and 5% CO2 until fully confluent.[5] Wash adherent cells with 10 mL of phosphate-buffered saline (PBS) and detach them using a cell dissociation buffer or a cell scraper.[5]
-
Cell Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with freshly added protease inhibitors).[5] Incubate at 4°C with constant agitation for 45 minutes.[5]
-
Homogenization: Homogenize the cell lysate using a Dounce homogenizer or by passing it through a fine-gauge needle.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant and resuspend the membrane pellet in Storage Buffer (50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose).[5] Determine the total protein concentration using a BCA assay. Aliquot the membranes, snap-freeze in liquid nitrogen, and store at -80°C.[5]
Protocol 2: HTRF-based cAMP Second Messenger Assay
This protocol outlines the steps for a competitive immunoassay to measure intracellular cAMP levels using HTRF technology.
-
Cell Plating: Seed cells expressing the GPCR of interest into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Addition: Add the test compounds (agonists or antagonists) at various concentrations to the cell plate. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration (e.g., EC80) of a known agonist.
-
Cell Lysis and Reagent Addition: After the desired stimulation time (typically 30 minutes at room temperature), add 5 µL of the d2-labeled cAMP conjugate followed by 5 µL of the cryptate-labeled anti-cAMP antibody to each well.[1] These reagents are typically added in a lysis buffer provided with the assay kit.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[1]
-
Data Analysis: Calculate the HTRF ratio (Em665/Em615 x 10^4).[1] Convert the HTRF ratios to cAMP concentrations using a standard curve generated in the same experiment. Plot the cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.
Visualizations
Caption: Canonical GPCR signaling cascade upon agonist binding.
Caption: General workflow for GPCR characterization experiments.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing G-Protein Coupled Receptor (GPCR) In Vitro Efficacy
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the efficacy of G-Protein Coupled Receptor (GPCR) in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a GPCR binding assay?
A1: The proper optimization of assay conditions is crucial for obtaining the best performance and reproducible results. Key parameters to consider include the choice and concentration of divalent cations (e.g., Mg2+, Ca2+), the presence and concentration of guanine nucleotides like GDP, and the specific cell membranes being used in the assay. For agonist-induced signal detection, it is also important to determine the saturation concentration of the agonist to achieve maximal induction.[1]
Q2: My GPCR assay is showing no or very low signal. What are the possible causes and solutions?
A2: Low or no signal in a GPCR assay can stem from several factors. One common issue is that the protein-protein interactions are being disrupted by overly stringent lysis conditions. For co-immunoprecipitation experiments, avoid strong denaturing buffers like RIPA, which can disrupt these interactions.[2] Additionally, ensure that your target protein is expressed at detectable levels by including an input lysate control in your Western blot.[2] It's also possible that the GPCR is not coupling efficiently to the expected G-protein in your chosen cell line, as some receptors can couple to different signaling pathways in different cellular contexts.[3]
Q3: I'm observing high background noise in my assay. How can I reduce it?
A3: High background can be caused by non-specific binding of proteins to your assay beads or IgG. To mitigate this, a "bead-only" control can help identify non-specific protein-bead interactions. If background is observed in this control, pre-clearing the lysate by incubating it with beads alone before the actual immunoprecipitation can be an effective solution.[2]
Q4: Can a single GPCR activate multiple signaling pathways?
A4: Yes, it is known that some GPCRs can signal through more than one pathway. For example, GPR40 has been shown to signal through both Gq (leading to IP3 accumulation) and Gs (leading to cAMP production) pathways when stimulated by certain agonists.[4] This dual signaling capability can be an important factor in the receptor's overall physiological effect.
Q5: How can I ensure the reproducibility of my in vitro GPCR experiments?
A5: Reproducibility in in vitro research can be affected by several factors. Long-term sub-culturing of cell lines can lead to genetic and phenotypic alterations.[5] It is crucial to use cell lines with a low passage number and to perform regular cell line authentication. Additionally, seemingly minor details like the type of coating on well plates can significantly influence cell morphology and function.[5] Therefore, precise documentation of all experimental details, including cell passage number and plate coating, is essential.
Troubleshooting Guides
Low or No Signal
| Possible Cause | Recommendation |
| Suboptimal Assay Buffer | Optimize concentrations of divalent cations and GDP.[1] |
| Low Protein Expression | Confirm protein expression with an input lysate control.[2] |
| Inefficient GPCR-G protein Coupling | Consider that the GPCR may couple to different G-proteins in your cell system.[3] |
| Disruption of Protein Interactions | Use a less stringent lysis buffer for co-IP experiments.[2] |
| Inactive Agonist/Antagonist | Verify the activity and concentration of your test compounds. |
High Background
| Possible Cause | Recommendation |
| Non-specific Binding to Beads | Pre-clear lysate with beads before immunoprecipitation.[2] |
| Non-specific Antibody Binding | Include an isotype control to check for non-specific IgG binding. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. |
Inconsistent Results
| Possible Cause | Recommendation |
| Cell Line Variability | Use low passage number cells and perform regular authentication.[5] |
| Inconsistent Plating | Ensure even cell distribution and consistent cell numbers across wells. |
| Variable Incubation Times | Strictly adhere to optimized incubation times for all steps. |
Experimental Protocols
General Protocol for a GTPγS Binding Assay
This protocol provides a general framework for measuring the activation of Gαi-coupled GPCRs.
-
Membrane Preparation : Prepare cell membranes expressing the GPCR of interest.
-
Assay Buffer Preparation : Prepare an assay buffer containing appropriate concentrations of divalent cations and GDP.
-
Reaction Setup : In a 96-well plate, add the cell membranes, assay buffer, and the agonist at a saturating concentration. For non-specific binding control wells, add a high concentration of non-hydrolyzable GTPγS.[1]
-
Initiation of Reaction : Add a fluorescently labeled, non-hydrolyzable GTP analog to all wells to initiate the binding reaction.
-
Incubation : Incubate the plate at room temperature for a specified period to allow for GTP analog binding.
-
Detection : Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of activated Gαi protein.
-
Data Analysis : Calculate the signal-to-basal ratio to determine the fold induction of GPCR activity.
Visualizations
Caption: Canonical GPCR signaling pathway.
Caption: General experimental workflow for GPCR in vitro assays.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fibrin Polymerization Assays with GPRP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fibrin polymerization assays involving the inhibitory peptide GPRP (Gly-Pro-Arg-Pro).
Troubleshooting Guide
This guide addresses common issues encountered during fibrin polymerization assays, particularly when using this compound. The questions are designed to pinpoint specific experimental problems and provide actionable solutions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| FP-A01 | No clot formation or significantly delayed clotting observed in the control (no this compound). | 1. Inactive Thrombin: Thrombin is essential for initiating fibrin polymerization by cleaving fibrinogen. Improper storage or handling can lead to loss of activity. 2. Low Fibrinogen Concentration: The substrate for polymerization may be insufficient.[1] 3. Inappropriate Buffer Conditions: pH and ionic strength of the reaction buffer can significantly impact enzyme activity and protein interactions.[2] | 1. Thrombin Activity Check: Aliquot thrombin upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test thrombin activity using a standard assay. 2. Verify Fibrinogen Concentration: Use a reliable method like the Clauss assay to determine the fibrinogen concentration in your sample.[1][3] 3. Buffer Optimization: Ensure the buffer pH is within the optimal range for thrombin activity (typically pH 7.4). Check and adjust the ionic strength of your buffer. |
| FP-A02 | High variability between replicate wells in a microplate-based assay. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability. 2. Temperature Gradients: Uneven temperature across the microplate can lead to differences in reaction rates. 3. Bubbles in Wells: Air bubbles can interfere with optical density readings in turbidimetric assays.[4] | 1. Pipetting Technique: Use calibrated pipettes and practice consistent technique. For critical reagents, consider using a multi-channel pipette for simultaneous addition. 2. Plate Incubation: Pre-incubate the microplate and reagents at the reaction temperature (e.g., 37°C) to ensure thermal equilibrium. 3. Bubble Removal: After adding reagents, visually inspect wells for bubbles. Gently tap the plate on the benchtop to dislodge them. |
| FP-A03 | Unexpectedly low or no inhibition of fibrin polymerization by this compound. | 1. Incorrect this compound Concentration: Errors in calculation or dilution can lead to a lower than intended final concentration of this compound. 2. This compound Degradation: Improper storage of the this compound peptide can lead to its degradation. | 1. Verify this compound Concentration: Double-check all calculations and ensure accurate dilutions. Prepare fresh stock solutions. 2. Proper this compound Storage: Store this compound as recommended by the supplier, typically desiccated at -20°C or below.[5] Reconstituted solutions should be aliquoted and stored frozen to avoid freeze-thaw cycles.[5] |
| FP-A04 | The turbidity curve plateaus at a lower than expected optical density. | 1. Fibrinogen Concentration Limitation: The maximum turbidity is directly related to the amount of fibrin formed, which is dependent on the initial fibrinogen concentration. 2. Premature Fibrinolysis: If the sample contains plasminogen and plasminogen activators, the formed clot may begin to lyse, reducing turbidity. | 1. Optimize Fibrinogen Levels: If a higher signal is required, increase the initial fibrinogen concentration, ensuring it remains within a physiological range. 2. Inhibit Fibrinolysis: If fibrinolysis is not the focus of the study, consider adding fibrinolysis inhibitors like aprotinin to the reaction mixture. |
| FP-A05 | The lag phase of the turbidity curve is too short or too long. | 1. Thrombin Concentration: The concentration of thrombin directly influences the rate of fibrinopeptide cleavage and thus the length of the lag phase.[2][6] Higher thrombin concentrations lead to shorter lag times.[2][6] 2. Calcium Ion Concentration: Calcium ions are crucial for accelerating fibrin monomer polymerization and can affect the lag phase.[7][8] | 1. Adjust Thrombin Concentration: Titrate the thrombin concentration to achieve the desired lag phase duration for your specific assay conditions. 2. Optimize Calcium Concentration: Ensure the presence of an optimal concentration of calcium ions (typically 2-10 mM) in the reaction buffer.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting fibrin polymerization?
A1: this compound (Gly-Pro-Arg-Pro) is a synthetic peptide that mimics the "A" knob, which is exposed on the fibrin monomer after thrombin cleaves fibrinopeptide A from fibrinogen.[10] This "A" knob normally binds to a complementary "a" hole on another fibrin monomer, which is a critical step in the formation of protofibrils. This compound acts as a competitive inhibitor by binding to the "a" hole, thereby blocking the "A-a" knob-hole interaction and preventing the polymerization of fibrin monomers into a clot.[10]
Q2: What is a typical concentration range for this compound in a fibrin polymerization assay?
A2: The effective concentration of this compound can vary depending on the specific assay conditions, particularly the fibrinogen concentration. Generally, concentrations in the micromolar to millimolar range are used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. The dissociation constant (Kd) for this compound binding to fibrinogen is approximately 25 µM.[10]
Q3: Can this compound dissolve a pre-formed fibrin clot?
A3: Yes, this compound can dissolve pre-formed fibrin clots, provided they are not covalently cross-linked by Factor XIIIa. The binding of this compound to the "a" holes can shift the equilibrium of the polymerization reaction towards dissociation, leading to the breakdown of the fibrin network into soluble fibrin monomers and oligomers.
Q4: What are the key parameters to measure in a turbidimetric fibrin polymerization assay?
A4: The key parameters obtained from a turbidity curve (a plot of optical density versus time) are:
-
Lag Time: The time before a significant increase in turbidity is observed, representing the initial phase of fibrinopeptide cleavage and non-covalent interactions.
-
Maximum Slope (Vmax): The steepest part of the curve, reflecting the maximum rate of fibrin polymerization.
-
Final Turbidity (Maximal Absorbance): The plateau of the curve, which corresponds to the final clot density and is related to the fibrin fiber size and network structure.
Q5: How does thrombin concentration affect the structure of the fibrin clot?
A5: Thrombin concentration has a significant impact on the final structure of the fibrin clot. High thrombin concentrations generally lead to the formation of clots with thinner, more numerous, and highly branched fibrin fibers, resulting in a denser and less permeable network.[2][11] Conversely, low thrombin concentrations produce clots with thicker, less branched fibers, creating a coarser and more permeable structure.[2][6]
Experimental Protocols
Detailed Protocol for a Turbidimetric Fibrin Polymerization Assay
This protocol describes a typical turbidimetric assay performed in a 96-well microplate to monitor fibrin polymerization.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
This compound peptide
-
Assay Buffer (e.g., Tris-buffered saline, TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Calcium Chloride (CaCl₂) solution
-
96-well clear, flat-bottom microplate
-
Microplate reader with temperature control and kinetic reading capabilities (measuring absorbance at 340-405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fibrinogen in the assay buffer. Determine the concentration accurately.
-
Reconstitute thrombin in a suitable buffer and store in aliquots at -80°C.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of CaCl₂.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In each well of the 96-well plate, add the following components in this order:
-
Assay Buffer
-
This compound solution (at various concentrations for the experimental group) or buffer for the control group.
-
Fibrinogen solution
-
CaCl₂ solution (to a final concentration of 5-10 mM)
-
-
Mix the contents of the wells gently by pipetting up and down.
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding the thrombin solution to each well. It is crucial to add the thrombin quickly and consistently across all wells, preferably using a multi-channel pipette.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in the pre-warmed microplate reader.
-
Start the kinetic reading, measuring the absorbance at 405 nm every 30-60 seconds for a duration sufficient to observe the full polymerization curve (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each well.
-
From the resulting sigmoidal curves, determine the lag time, the maximum slope (rate of polymerization), and the final turbidity.
-
Compare the parameters between the control and this compound-treated samples.
-
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| This compound Binding Affinity (Kd) | ~25 µM | Binding to human fibrinogen | [10] |
| GHRP Binding Affinity (Kd) | ~140 µM | Binding to human fibrinogen | [10] |
| Effect of Thrombin on Fiber Radius | 1.9-fold decrease | Increase in thrombin from 0.1 to 10 U/mL | [11] |
| Effect of Fibrinogen on Pore Diameter | Decrease from 6.2 to 4.3 µm | Increase in fibrinogen from 1 to 3 mg/mL | [9] |
| Effect of CaCl₂ on Pore Diameter | Increase from 4.6 to 6.3 µm | Increase in CaCl₂ from 1 to 10 mM | [9] |
Visualizations
Fibrin Polymerization Signaling Pathway
Caption: Overview of the fibrin polymerization cascade.
This compound Inhibition Mechanism
Caption: Competitive inhibition of fibrin polymerization by this compound.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Pediatric Fibrinogen PART I—Pitfalls in Fibrinogen Evaluation and Use of Fibrinogen Replacement Products in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostics – Fibrinogen Deficiency – Medthority [connect.medthority.com]
- 4. selectscience.net [selectscience.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Thrombin Concentration on the Mechanical and Morphological Properties of Cell-seeded Fibrin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrin formation: effect of calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Correlation between Fibrin Fibrillation Kinetics and the Resulting Fibrin Network Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
GPRP vs. RGD Peptides: A Comparative Guide to Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two well-known peptide inhibitors of platelet aggregation: Gly-Pro-Arg-Pro (GPRP) and Arg-Gly-Asp (RGD) peptides. Understanding the distinct mechanisms and inhibitory potencies of these peptides is crucial for the development of novel anti-thrombotic agents. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the signaling pathways involved.
At a Glance: this compound vs. RGD Peptides
| Feature | This compound (Gly-Pro-Arg-Pro) | RGD (Arg-Gly-Asp) Peptides |
| Primary Target | Fibrinogen | Integrin αIIbβ3 (GPIIb/IIIa) |
| Mechanism of Action | Binds to the D-domain of fibrinogen, inhibiting its polymerization and subsequent interaction with platelets.[1][2] | Competitively binds to the RGD-binding site on the integrin αIIbβ3, blocking fibrinogen binding to activated platelets.[3][4] |
| Inhibitory Potency | Less potent inhibitor of platelet aggregation compared to RGD peptides. | Highly potent inhibitors of platelet aggregation. |
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and the RGD-containing peptide Gly-Arg-Gly-Asp-Ser (GRGDS) in inhibiting ADP-induced human platelet aggregation in platelet-rich plasma. These values are derived from a study that directly compared the two peptides under identical experimental conditions, providing a reliable basis for comparison.
| Peptide | Agonist | Assay System | IC50 | Reference |
| This compound | ADP | Platelet-Rich Plasma | 3.2 mmol/L | --INVALID-LINK-- |
| GRGDS | ADP | Platelet-Rich Plasma | 100 µmol/L | --INVALID-LINK-- |
Of note, the same study found that when used in combination, this compound and GRGDS exhibit a synergistic inhibitory effect on platelet aggregation. A mixture of 50 µmol/L GRGDS and 180 µmol/L this compound resulted in a 50% inhibition of platelet aggregation, an effect that would require a significantly higher concentration of either peptide alone.
Signaling Pathways and Mechanisms of Inhibition
The following diagram illustrates the central signaling pathway leading to platelet aggregation and highlights the distinct points of inhibition for this compound and RGD peptides.
Caption: Platelet aggregation signaling pathway and points of inhibition by RGD and this compound peptides.
Experimental Protocols
The following is a detailed protocol for a typical in vitro platelet aggregation inhibition assay using light transmission aggregometry (LTA), based on the methodologies employed in comparative studies.
Platelet Aggregation Inhibition Assay by Light Transmission Aggregometry (LTA)
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio). c. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. d. Transfer the supernatant (PRP) to a separate sterile tube. e. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. f. The platelet count in the PRP should be adjusted to 2.5 x 10^8 platelets/mL using PPP if necessary.
2. Platelet Aggregation Assay: a. Pre-warm the PRP to 37°C in the aggregometer cuvettes with continuous stirring. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Add the peptide inhibitor (this compound or RGD peptide) at various concentrations to the PRP and incubate for a specified time (e.g., 1-5 minutes). d. Initiate platelet aggregation by adding a submaximal concentration of an agonist, such as ADP (e.g., 10 µM). e. Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis: a. The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor. b. The percentage of inhibition is calculated relative to a control (PRP with agonist but without inhibitor). c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a platelet aggregation inhibition experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Inhibition of integrin function by a cyclic RGD-containing peptide prevents neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
GPRP's Inhibitory Effect on Fibrinogen Binding: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the tetrapeptide Gly-Pro-Arg-Pro (GPRP) and its inhibitory effect on fibrinogen binding, a critical process in blood coagulation and platelet aggregation. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, compares its efficacy with other known inhibitors, and provides detailed experimental protocols for validation.
Introduction to Fibrinogen Binding and Inhibition
Fibrinogen, a key protein in the blood, is converted to fibrin by thrombin, leading to the formation of a fibrin clot. This process, known as fibrin polymerization, is initiated by the binding of the N-terminal "A" knob (with the sequence Gly-Pro-Arg) of one fibrin monomer to a complementary "a" hole in the D-domain of another fibrin molecule. The tetrapeptide this compound mimics this "A" knob structure, thereby competitively inhibiting the "knob-hole" interaction and preventing fibrin polymerization.[1] Furthermore, this compound has been shown to inhibit the binding of fibrinogen to the platelet membrane glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[2]
Mechanism of Action of this compound
The primary inhibitory mechanism of this compound involves its binding to the "a" polymerization pocket located in the γ-chain of fibrinogen. This binding competitively blocks the interaction between fibrin monomers, which is essential for the formation of protofibrils, the initial step in fibrin clot formation. Additionally, this compound has been found to modify glutamine residues in the α- and γ-chains of fibrinogen, which inhibits the transglutaminase-catalyzed cross-linking of fibrin, further destabilizing the clot.[3]
Comparative Analysis of Inhibitors
The inhibitory effect of this compound on fibrinogen binding and polymerization has been evaluated alongside other peptides that target similar pathways. This section provides a comparative overview of their performance based on available experimental data.
Quantitative Data on Inhibitory Potency
The following table summarizes the dissociation constants (Kd) and 50% inhibitory concentrations (IC50) for this compound and its alternatives. It is important to note that the experimental conditions and target molecules may vary between studies, affecting the direct comparability of these values.
| Inhibitor | Target | Assay | Kd (μM) | IC50 (μM) | Reference |
| This compound | Fibrinogen D-dimer | Surface Plasmon Resonance | 25 | - | [4] |
| This compound-dextran conjugate | Fibrin Polymerization | Turbidimetry | - | ~40 | |
| GHRP | Fibrinogen | Not Specified | 140 | - | |
| Cyclic RGD peptide 1 | GP IIb/IIIa-Fibrinogen | ELISA | - | 1 | [5] |
| Cyclic RGD peptide 5 | GP IIb/IIIa-Fibrinogen | ELISA | - | 0.1 | [5] |
| Cyclic RGD peptide 6 | GP IIb/IIIa-Fibrinogen | ELISA | - | 0.016 | [5] |
| YRGDSPLGGAKQAGDV | Fibrinogen-Platelet Binding | Not Specified | - | 48 | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the inhibitory effect of this compound and its alternatives on fibrinogen binding and polymerization.
Fibrin Polymerization Inhibition Assay (Turbidimetric Method)
This assay measures the inhibition of fibrin polymerization by monitoring the change in turbidity of a fibrinogen solution upon the addition of thrombin.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2)
-
Inhibitor peptides (this compound and alternatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 350-405 nm
Procedure:
-
Prepare a stock solution of fibrinogen in the assay buffer.
-
Prepare serial dilutions of the inhibitor peptides in the assay buffer.
-
In a 96-well plate, add a fixed volume of the fibrinogen solution to each well.
-
Add varying concentrations of the inhibitor peptides to the respective wells.
-
Initiate the polymerization by adding a fixed concentration of thrombin to each well.
-
Immediately start monitoring the change in absorbance (turbidity) at 350-405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes) at 37°C.
-
The rate of polymerization is determined from the slope of the linear portion of the turbidity curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Fibrinogen Binding Assay (ELISA)
This assay quantifies the ability of an inhibitor to compete with fibrinogen for binding to a specific receptor, such as the platelet glycoprotein IIb/IIIa.
Materials:
-
Purified fibrinogen
-
Purified receptor (e.g., GP IIb/IIIa) or cells expressing the receptor
-
Inhibitor peptides (this compound and alternatives)
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
-
Primary antibody against fibrinogen
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well ELISA plates
Procedure:
-
Coat the wells of a 96-well plate with the purified receptor or seed the wells with cells expressing the receptor. Incubate overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound receptor/cells.
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the wells with wash buffer.
-
Prepare a mixture of a fixed concentration of fibrinogen and varying concentrations of the inhibitor peptide.
-
Add the fibrinogen-inhibitor mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound fibrinogen and inhibitor.
-
Add the primary antibody against fibrinogen to the wells and incubate for 1 hour at room temperature.
-
Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution.
-
After sufficient color development, stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The amount of bound fibrinogen is inversely proportional to the inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway of Fibrin Polymerization and Inhibition by this compound
References
- 1. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD-containing peptides inhibit adhesion of 293 cells transfected with GpIIb/IIIa to fibrinogen: comparison to inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials [mdpi.com]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
Cross-Reactivity of GPRP with Other Proteins: A Comparative Analysis
For the purposes of this guide, the well-characterized β2-Adrenergic Receptor (β2AR) will be used as a representative G-Protein Coupled Receptor (GPCR) to illustrate the principles and methodologies of assessing cross-reactivity, due to the lack of specific public data on a receptor designated "GPRP".
This guide provides a comparative analysis of the cross-reactivity of the β2-Adrenergic Receptor (β2AR) with various interacting proteins. The data presented here is compiled from multiple studies and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the experimental evidence and methodologies used to characterize these interactions.
Overview of β2-Adrenergic Receptor Interactions
The β2-Adrenergic Receptor is a classic example of a GPCR that participates in a wide range of physiological processes through its interaction with various downstream effectors and regulatory proteins. Understanding its cross-reactivity is crucial for elucidating its signaling pathways and for the development of targeted therapeutics. The primary interactor is the Gs protein, but β2AR is also known to interact with other proteins such as β-arrestins, which are involved in receptor desensitization and internalization.
Quantitative Analysis of Protein Interactions
The following table summarizes the binding affinities of β2AR with key interacting proteins, providing a quantitative comparison of these interactions.
| Interacting Protein | Experimental Method | Binding Affinity (Kd) | Reference |
| Gs protein (active) | Radioligand Binding | ~50 nM | |
| β-arrestin-2 | Surface Plasmon Resonance (SPR) | 120 ± 20 nM | |
| GRK2 | Bioluminescence Resonance Energy Transfer (BRET) | Not reported |
Note: The binding affinities can vary depending on the experimental conditions, such as the specific ligands used to activate the receptor and the lipid environment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Co-Immunoprecipitation (Co-IP) to Detect β2AR and β-arrestin Interaction
Objective: To qualitatively determine the interaction between β2AR and β-arrestin-2 in a cellular context.
Protocol:
-
HEK293 cells are co-transfected with plasmids encoding FLAG-tagged β2AR and HA-tagged β-arrestin-2.
-
48 hours post-transfection, cells are stimulated with 10 µM isoproterenol (a β-agonist) for 15 minutes to promote interaction.
-
Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared with protein A/G-agarose beads.
-
The pre-cleared lysate is incubated with an anti-FLAG antibody overnight at 4°C to immunoprecipitate the β2AR complex.
-
Protein A/G-agarose beads are added to capture the antibody-antigen complexes.
-
The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-HA antibody to detect the co-immunoprecipitated β-arrestin-2.
Surface Plasmon Resonance (SPR) for Quantitative Analysis of β2AR and β-arrestin-2 Interaction
Objective: To quantitatively measure the binding affinity and kinetics of the β2AR and β-arrestin-2 interaction.
Protocol:
-
Purified, active, and phosphorylated β2AR is immobilized on a CM5 sensor chip.
-
Varying concentrations of purified β-arrestin-2 (analyte) are flowed over the chip surface.
-
The association and dissociation of β-arrestin-2 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the β2AR and a typical experimental workflow for assessing protein-protein interactions.
Caption: Canonical Gs signaling pathway of the β2-Adrenergic Receptor.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: β-arrestin mediated desensitization and internalization of β2AR.
Comparative Efficacy of Glycine-Proline-Rich-Protein (GPRP) in Plasma of Different Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of Glycine-Proline-Rich-Protein (GPRP), a tetrapeptide (Gly-Pro-Arg-Pro), in the plasma of various species. This compound is recognized for its role as a competitive inhibitor of fibrin polymerization, a critical step in the blood coagulation cascade.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the anticoagulant and antithrombotic potential of this compound.
Mechanism of Action
This compound functions by mimicking the "knob 'A'" structure (the Gly-Pro-Arg sequence) on the fibrinogen α-chain, which is exposed after thrombin cleavage.[1] By competitively binding to the complementary "hole 'a'" sites on other fibrin molecules, this compound effectively inhibits the knob-hole interactions that are essential for fibrin monomer polymerization and subsequent clot formation.[1][3][4] This targeted, extracellular mechanism of action presents a promising strategy for the development of novel anticoagulants with potentially minimal bleeding risks.
Quantitative Efficacy of this compound
The available quantitative data on the efficacy of this compound is primarily derived from studies on human and murine plasma. A this compound-dextran conjugate has been shown to suppress fibrin polymerization in human plasma in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 40μM. While one study utilized tissue transglutaminase from bovine aortic endothelial cells, specific efficacy data for this compound in bovine plasma was not provided.[5] Currently, there is a notable absence of published data on the efficacy of this compound in canine and avian plasma.
| Species | This compound Formulation | Efficacy Metric (IC50) | Reference |
| Human | This compound-dextran conjugate | ~ 40µM | [6] |
| Mouse | This compound-dextran conjugate | Reduction in clottable fibrinogen | [6] |
| Bovine | Not specified | Data not available | |
| Canine | Not specified | Data not available | |
| Avian | Not specified | Data not available |
Experimental Protocols
The efficacy of this compound as a fibrin polymerization inhibitor has been assessed using a variety of established experimental protocols. These methods provide a comprehensive evaluation of its anticoagulant properties.
Key Experimental Methodologies:
-
Activated Partial Thromboplastin Time (aPTT): This is a common clinical test to assess the intrinsic and common pathways of coagulation. An extended aPTT in the presence of this compound indicates its inhibitory effect on clot formation.
-
Rotational Thromboelastometry (ROTEM): ROTEM provides a dynamic and global assessment of clot formation and lysis. Parameters such as clotting time, clot formation time, and maximum clot firmness are measured to evaluate the effect of this compound on the entire coagulation process.
-
Dynamic Turbidimetry: This method measures the change in turbidity of a plasma sample over time upon the addition of a clotting agent like thrombin. Inhibition of fibrin polymerization by this compound results in a delayed and reduced increase in turbidity.
-
Scanning Electron Microscopy (SEM) and Confocal Microscopy: These imaging techniques are used to visualize the structure of the fibrin clot. In the presence of this compound, alterations in the fibrin network, such as shortened and thickened fibers, can be observed, providing qualitative evidence of its inhibitory action.[6]
Visualizing the Experimental Workflow and Mechanism of Action
To aid in the understanding of the experimental evaluation and the mechanism of this compound, the following diagrams are provided.
Signaling Pathways
The primary mechanism of this compound is the extracellular inhibition of fibrin polymerization. Based on the current scientific literature, there is no direct evidence to suggest that this compound activates specific intracellular signaling pathways in platelets or other cells. Its action is targeted at the protein-protein interactions within the coagulation cascade.
Conclusion and Future Directions
This compound demonstrates significant potential as an inhibitor of fibrin polymerization, with a well-defined extracellular mechanism of action. While its efficacy has been quantified in human and murine plasma, a critical knowledge gap exists regarding its performance in other species, including bovine, canine, and avian plasma. Future research should focus on comparative studies across a broader range of species to fully elucidate the therapeutic potential of this compound in both human and veterinary medicine. Such studies will be crucial for the development of species-specific anticoagulant therapies and for a more comprehensive understanding of the comparative physiology of blood coagulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrinopeptide A binds Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]
GPRP: A Specific Inhibitor of Fibrin Polymerization - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tetrapeptide Gly-Pro-Arg-Pro (GPRP) as a specific inhibitor of fibrin polymerization. It delves into its mechanism of action, presents supporting experimental data in comparison to other inhibitors, and provides detailed protocols for key assays.
Introduction to Fibrin Polymerization and its Inhibition
The formation of a stable fibrin clot is the culmination of the coagulation cascade, essential for hemostasis. This process is initiated by the thrombin-mediated cleavage of fibrinopeptides A and B from fibrinogen, exposing polymerization sites known as 'A' and 'B' knobs. These knobs on one fibrin monomer interact with complementary 'a' and 'b' holes on adjacent monomers, leading to the spontaneous assembly of protofibrils. These protofibrils then aggregate laterally to form a three-dimensional fibrin network.
Targeting the inhibition of fibrin polymerization is a promising strategy for the development of novel antithrombotic agents. Unlike traditional anticoagulants that target enzymes like thrombin or Factor Xa, direct inhibitors of fibrin polymerization offer a more targeted approach with a potentially wider therapeutic window and reduced bleeding risk.
This compound: A Competitive Inhibitor of the 'A:a' Interaction
The synthetic peptide this compound mimics the N-terminus of the fibrin α-chain ('A' knob), which is exposed after thrombin cleavage.[1] It acts as a competitive inhibitor by binding to the 'a' polymerization pocket located in the C-terminal region of the fibrinogen γ-chain.[2] This binding prevents the crucial 'A:a' knob-hole interaction, thereby inhibiting the initial assembly of fibrin monomers into protofibrils and subsequent clot formation.[3][4]
Comparative Performance of Fibrin Polymerization Inhibitors
The inhibitory potential of this compound is best understood in comparison to other molecules that target fibrin polymerization. The following table summarizes key quantitative data for this compound and other relevant inhibitors.
| Inhibitor | Type | Target | Mechanism of Action | Dissociation Constant (Kd) | IC50 |
| This compound | Peptide | Fibrinogen ('a' hole) | Competitive inhibition of 'A:a' interaction | ~20 µM (calculated from Ka of 5 x 10^4 M-1)[1] | ~40 µM (for this compound-dextran conjugate)[5] |
| GPRV | Peptide | Fibrinogen ('a' hole) | Native 'A' knob sequence | Binds less tightly than this compound[1] | - |
| GHRP | Peptide | Fibrinogen ('b' hole) | Mimics 'B' knob | 140 µM[6] | - |
| Fragment D | Fibrinogen Degradation Product | Fibrin Monomers | Blocks protofibril formation | - | Half-maximal inhibition at 1:1 molar ratio to fibrinogen[7] |
Experimental Data and Observations
Fibrin Polymerization Turbidity Assay
This assay measures the increase in turbidity (optical density) as soluble fibrinogen is converted into an insoluble fibrin clot. The lag time, rate of polymerization, and final clot turbidity can be quantified.
-
Effect of this compound: In the presence of this compound, a dose-dependent inhibition of fibrin polymerization is observed, characterized by a prolonged lag time, a decreased rate of polymerization, and a lower final clot turbidity.[5]
Electron Microscopy (SEM and Confocal)
These techniques provide high-resolution images of the fibrin clot structure.
-
Effect of this compound: Fibrin clots formed in the presence of this compound exhibit significant structural abnormalities. Scanning electron microscopy (SEM) reveals shortened, thickened fibers with irregular ends.[5] Confocal microscopy confirms a disrupted fibrin network with decreased fiber density and branching.[5]
Viscoelastic and Coagulation Assays (aPTT and ROTEM)
These assays provide a global assessment of the coagulation process.
-
Effect of this compound: A this compound-dextran conjugate has been shown to significantly prolong the activated partial thromboplastin time (aPTT).[5] Rotational thromboelastometry (ROTEM) analysis demonstrates a prolonged clotting time (CT), and reduced clot firmness.[5]
Signaling Pathways and Experimental Workflows
Mechanism of this compound Inhibition
The following diagram illustrates the competitive inhibition of fibrin polymerization by this compound.
Caption: this compound competitively binds to the 'a' hole on fibrinogen, preventing the 'A' knob of fibrin monomers from binding and thus inhibiting polymerization.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical experimental workflow to evaluate the inhibitory effect of this compound.
Caption: A typical experimental workflow for evaluating the inhibitory effects of this compound on fibrin polymerization.
Detailed Experimental Protocols
Fibrin Polymerization Turbidity Assay
Objective: To quantify the inhibitory effect of this compound on the kinetics of fibrin polymerization.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
This compound peptide and other inhibitors
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Calcium chloride (CaCl2)
-
96-well microplate reader capable of reading absorbance at 340-405 nm
Procedure:
-
Prepare a stock solution of fibrinogen in TBS.
-
Prepare serial dilutions of this compound and other inhibitors in TBS.
-
In a 96-well plate, add fibrinogen solution and the inhibitor solution to the desired final concentrations. Include a control well with TBS instead of the inhibitor.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate polymerization by adding a solution of thrombin and CaCl2 to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
Analyze the resulting turbidity curves to determine the lag time, maximum slope (rate of polymerization), and final turbidity.
Scanning Electron Microscopy (SEM) of Fibrin Clots
Objective: To visualize the effect of this compound on the ultrastructure of the fibrin clot.
Materials:
-
Plasma or purified fibrinogen solution
-
Thrombin and CaCl2
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)
-
Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane)
-
SEM stubs and sputter coater (e.g., with gold-palladium)
Procedure:
-
Prepare fibrin clots on a suitable surface (e.g., coverslip) in the presence and absence of this compound as described for the turbidity assay.
-
After clot formation, gently wash the clots with PBS to remove unbound proteins.
-
Fix the clots with glutaraldehyde solution for at least 2 hours at room temperature or overnight at 4°C.
-
Wash the fixed clots with PBS.
-
Dehydrate the clots through a graded series of ethanol concentrations.
-
Dry the samples using a critical point dryer or by chemical drying.
-
Mount the dried clots on SEM stubs and sputter-coat them with a conductive metal.
-
Image the samples using a scanning electron microscope at various magnifications to observe fiber thickness, density, and overall network structure.
Activated Partial Thromboplastin Time (aPTT)
Objective: To assess the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound peptide
-
Coagulometer
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix PPP with the desired concentration of this compound (or buffer for control).
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add the pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer will automatically measure the time taken for clot formation. This is the aPTT.
Rotational Thromboelastometry (ROTEM)
Objective: To evaluate the global viscoelastic properties of whole blood or plasma during clot formation and lysis in the presence of this compound.
Materials:
-
Citrated whole blood or platelet-poor plasma
-
ROTEM analyzer and appropriate reagents (e.g., for EXTEM, INTEM, FIBTEM assays)
-
This compound peptide
Procedure:
-
Follow the manufacturer's instructions for the specific ROTEM analyzer and assay being performed.
-
Briefly, a blood or plasma sample is placed in a cuvette.
-
The sample is mixed with the desired concentration of this compound.
-
The appropriate reagent to trigger coagulation (e.g., tissue factor for EXTEM, contact activator for INTEM) is added.
-
The ROTEM analyzer monitors the change in viscoelasticity as the clot forms and potentially lyses.
-
Analyze the output parameters, including Clotting Time (CT), Clot Formation Time (CFT), Alpha Angle (α), and Maximum Clot Firmness (MCF), to assess the effect of this compound on coagulation dynamics.
Conclusion
This compound serves as a highly specific and potent inhibitor of fibrin polymerization by directly competing with the crucial 'A:a' knob-hole interaction. Experimental data from a range of assays consistently demonstrate its ability to delay and disrupt fibrin clot formation, leading to structurally altered and weaker clots. This targeted mechanism of action distinguishes this compound from broader-acting anticoagulants and highlights its potential as a lead compound for the development of novel antithrombotic therapies. The detailed protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and other fibrin polymerization inhibitors in a research and drug development setting.
References
- 1. pnas.org [pnas.org]
- 2. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fibrin(ogen) as a Therapeutic Target: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Characteristics of D-domain-containing specific inhibitors of polymerization on the fibrin self-assembly process] - PubMed [pubmed.ncbi.nlm.nih.gov]
GPRP Peptide: A Comparative Guide to Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The Gly-Pro-Arg-Pro (GPRP) tetrapeptide is a well-established inhibitor of fibrin polymerization, a critical process in blood clot formation. Its ability to competitively block the interaction between fibrin monomers makes it a valuable tool in thrombosis research and drug development. However, the reproducibility of experiments involving synthetic peptides can be a significant concern for researchers. This guide provides a comparative analysis of the this compound peptide, focusing on factors that influence experimental reproducibility. We will compare the linear this compound peptide with its cyclic counterpart and the well-characterized Arg-Gly-Asp (RGD) peptide family, providing supporting data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Peptide Properties
The stability and binding affinity of a peptide are critical parameters that directly impact the reproducibility of experimental results. A more stable peptide is less prone to degradation, ensuring a more consistent concentration of the active molecule throughout an experiment. Similarly, a higher binding affinity can lead to more robust and reproducible results in binding and inhibition assays.
| Peptide | Type | Target | Dissociation Constant (KD) | Key Stability Characteristics | Impact on Reproducibility |
| This compound (linear) | Linear Tetrapeptide | Fibrin(ogen) 'a' hole | ~25 µM for D-dimer binding[1] | Susceptible to proteolytic degradation due to exposed N- and C-termini. | Lower stability can lead to variability in effective concentration, potentially impacting the reproducibility of fibrin polymerization inhibition assays. |
| Cyclic this compound (e.g., CGPRPPC) | Cyclic Peptide | Fibrin(ogen) 'a' hole | Not explicitly quantified, but cyclization generally increases affinity. | Increased resistance to exopeptidases due to the absence of free termini, leading to a longer half-life in biological fluids.[2] | Enhanced stability and constrained conformation are expected to lead to more consistent and reproducible experimental outcomes. |
| RGD (linear) | Linear Tripeptide (and longer sequences) | Integrins (e.g., αIIbβ3, αvβ3) | Varies with sequence and integrin subtype (e.g., Ki of ~12 µM for intact fibrinogen binding to platelets)[3] | Prone to degradation by peptidases in biological samples.[4][5] | Similar to linear this compound, its susceptibility to degradation can be a source of experimental variability. |
| Cyclic RGD | Cyclic Peptide | Integrins (e.g., αIIbβ3, αvβ3) | Generally higher affinity than linear counterparts. | Significantly more stable in solution and plasma compared to linear RGD peptides.[4][5][6] Cyclization reduces conformational flexibility.[5] | The rigid structure and higher stability contribute to more reliable and reproducible results in cell adhesion and binding assays. |
Experimental Protocols
Reproducibility is fundamentally linked to meticulous and consistent experimental execution. Below are detailed methodologies for key experiments involving the this compound peptide.
Synthesis of Linear this compound Peptide
Objective: To synthesize the Gly-Pro-Arg-Pro tetrapeptide using solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin and Amino Acid Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin.
-
Use Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH).
-
-
Automated Peptide Synthesis:
-
Perform synthesis on an automated peptide synthesizer.
-
Deprotection: Remove the Fmoc group at each step using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling: Activate the carboxylic acid of the incoming Fmoc-amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) between each deprotection and coupling step to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
Use a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quality Control:
-
Verify the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.[7]
-
Fibrin Polymerization Inhibition Assay
Objective: To assess the inhibitory effect of this compound on fibrin polymerization in a turbidity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a stock solution of thrombin.
-
Prepare serial dilutions of the this compound peptide in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the fibrinogen solution to each well.
-
Add different concentrations of the this compound peptide or a vehicle control to the wells.
-
Initiate fibrin polymerization by adding thrombin to each well.
-
Immediately begin monitoring the change in optical density (turbidity) at a specific wavelength (e.g., 350 nm or 405 nm) over time using a microplate reader.[6]
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each this compound concentration.
-
Determine key parameters from the polymerization curves, such as the lag time, the maximum rate of polymerization, and the final clot turbidity.
-
Calculate the concentration of this compound required for 50% inhibition (IC50).
-
Mandatory Visualization
This compound Signaling Pathway in Fibrin Polymerization
The this compound peptide does not have a traditional intracellular signaling pathway. Instead, it acts as a competitive antagonist in the final step of the coagulation cascade: the polymerization of fibrin monomers.
Caption: this compound competitively inhibits fibrin polymerization.
Experimental Workflow for Fibrin Polymerization Inhibition Assay
The following diagram outlines the typical workflow for assessing the inhibitory potential of a peptide like this compound on fibrin polymerization.
Caption: Workflow for fibrin polymerization inhibition assay.
Conclusion
The reproducibility of experiments using the this compound peptide can be influenced by factors inherent to the peptide itself, namely its stability. While linear this compound is an effective tool, its susceptibility to degradation can introduce variability. The use of cyclic this compound analogs, which generally exhibit enhanced stability, is a promising strategy to improve experimental consistency. When comparing this compound to other anti-thrombotic peptides like the RGD family, it is crucial to consider their different mechanisms of action and target specificities. For researchers aiming for high reproducibility in fibrin polymerization studies, careful consideration of peptide design (linear vs. cyclic), rigorous adherence to standardized experimental protocols, and comprehensive quality control of peptide stocks are paramount.
References
- 1. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polypeptide.com [polypeptide.com]
Safety Operating Guide
Proper Disposal of GPRP (Gly-Pro-Arg-Pro): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of the synthetic peptide GPRP (Gly-Pro-Arg-Pro) is crucial for maintaining laboratory safety and ensuring environmental protection. As a fibrin polymerization inhibitor, this compound is a biologically active molecule that requires handling as chemical waste.[1][2][3] Adherence to established disposal protocols is essential to mitigate potential risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat.
In the case of accidental spills or exposure, follow these general first-aid measures and report the incident to your supervisor and EHS department.
| Exposure Route | First-Aid Measure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Wash out the mouth with water. Seek immediate medical attention. |
This table summarizes general first-aid measures for chemical exposure. Always refer to your institution's specific protocols.
Step-by-Step this compound Disposal Procedure
The disposal of this compound, whether in solid form or in solution, should be treated as a controlled process. Never dispose of peptides down the drain or in the regular solid waste. [1]
-
Waste Segregation:
-
Solid this compound Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste. If a spill of solid peptide occurs, carefully sweep the material to avoid creating dust and place it into the designated waste container.[5]
-
Liquid this compound Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix this compound solutions with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name, "Gly-Pro-Arg-Pro (this compound)," and any known hazard information.
-
-
Secure Storage:
-
Store the sealed waste containers in a designated and secure area, away from incompatible materials, until collection by your institution's waste management service.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or chemical safety officer to schedule the pickup and disposal of the this compound waste. Provide them with accurate information regarding the contents of the waste container.
-
Experimental Protocols for Disposal
Specific experimental protocols for the chemical deactivation or neutralization of this compound are not publicly available. For peptide-based compounds, the standard and recommended disposal method is incineration under controlled conditions by a licensed hazardous waste disposal facility.[4] This high-temperature destruction ensures the complete breakdown of the biologically active peptide.
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
Essential Safety and Operational Guide for Handling GPRP
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Gly-Pro-Arg-Pro (GPRP), a synthetic peptide used as a fibrin polymerization inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE and safety measures.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | Protects hands from skin contact. |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Ventilation | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any aerosols. |
This compound Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
| Parameter | Guideline | Rationale |
| Storage (Lyophilized) | Store at -20°C or colder. | Ensures long-term stability. |
| Storage (In Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2] | Avoids repeated freeze-thaw cycles which can degrade the peptide.[1][2] |
| Reconstitution | Use sterile, distilled water or an appropriate buffer. | Ensures peptide integrity and compatibility with biological assays. |
| Handling | Avoid generating dust or aerosols. Do not eat, drink, or smoke when handling. | Prevents inhalation and ingestion. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 425.48 g/mol ) for use in a fibrin polymerization assay.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Acclimatize: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate: To prepare a 10 mM stock solution, dissolve 4.25 mg of this compound in 1 mL of sterile, distilled water. Adjust quantities as needed based on the amount of peptide.
-
Reconstitution:
-
Carefully add the calculated volume of sterile, distilled water to the vial of this compound.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, vortex the solution gently. If necessary, sonicate the vial briefly in a water bath to aid dissolution.[1]
-
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Operational Workflow for this compound Handling
The following diagram illustrates the standard operational workflow for handling this compound from receipt to disposal.
Caption: Workflow for this compound from receipt to disposal.
This compound Signaling Pathway: Inhibition of Fibrin Polymerization
This compound acts as a competitive inhibitor in the fibrin polymerization cascade. The following diagram illustrates this mechanism.
Caption: this compound competitively inhibits fibrin polymerization.
Disposal Plan for this compound Waste
All this compound waste, including unused solutions, contaminated labware, and PPE, must be treated as chemical waste. Follow these steps for proper disposal:
-
Segregation: Collect all this compound-contaminated materials separately from general laboratory waste.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled container.
-
Solid Waste: (e.g., pipette tips, tubes, gloves) Collect in a dedicated, lined waste container.
-
-
Labeling: Label waste containers clearly with "this compound Chemical Waste" and any other institutional-required hazard information.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for the disposal of this compound waste through your institution's EHS-approved chemical waste management program. Do not dispose of this compound waste down the drain or in the regular trash.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
